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2-Mercaptobenzothiazole cyclohexylamine salt Documentation Hub

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  • Product: 2-Mercaptobenzothiazole cyclohexylamine salt
  • CAS: 37437-20-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of MBT cyclohexylamine salt for rubber compounding

Technical Whitepaper: Physicochemical & Functional Profiling of Cyclohexylammonium 2-Mercaptobenzothiazole (MBT-CHA) Executive Summary Cyclohexylammonium 2-mercaptobenzothiazole (MBT-CHA), often designated commercially a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical & Functional Profiling of Cyclohexylammonium 2-Mercaptobenzothiazole (MBT-CHA)

Executive Summary

Cyclohexylammonium 2-mercaptobenzothiazole (MBT-CHA), often designated commercially as Accelerator MC or HM , represents a critical intermediate in the class of thiazole accelerators. Unlike its covalent derivative N-cyclohexyl-2-benzothiazolesulfenamide (CBS), MBT-CHA is an ionic salt formed via the proton transfer from 2-mercaptobenzothiazole (acidic) to cyclohexylamine (basic).

This whitepaper provides an in-depth physicochemical analysis of MBT-CHA, distinguishing its behavior from covalent sulfenamides. It serves as a guide for researchers requiring precise control over vulcanization kinetics, scorch safety, and nitrosamine-compliant formulation strategies.

Molecular Architecture & Identity

The fundamental distinction of MBT-CHA lies in its bond character. While standard delayed-action accelerators (CBS, TBBS) rely on a covalent S-N bond that requires thermal homolysis, MBT-CHA relies on the thermal dissociation of an ionic lattice.

Chemical Identity:

  • IUPAC Name: Cyclohexanaminium 1,3-benzothiazole-2-thiolate

  • CAS Number: 37437-20-0 (Salt specific) / 149-30-4 (Parent MBT)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 266.42 g/mol

Figure 1: Synthesis and Dissociation Pathway

The following diagram illustrates the acid-base neutralization used to synthesize MBT-CHA and its subsequent thermal dissociation, which is the rate-determining step in vulcanization onset.

MBT_CHA_Synthesis MBT 2-Mercaptobenzothiazole (Acidic Proton) Salt MBT-CHA Salt (Ionic Lattice) MBT->Salt Neutralization (Exothermic) CHA Cyclohexylamine (Basic Amine) CHA->Salt ActiveMBT Active MBT Species (Vulcanization Precursor) Salt->ActiveMBT Thermal Dissociation (>150°C) FreeAmine Free Amine (Activator/Buffer) Salt->FreeAmine Release

Caption: Synthesis via proton transfer and thermal reversion to active species.

Physicochemical Characterization

The utility of MBT-CHA in high-precision compounding is dictated by its solid-state properties and solubility profile.

Thermal Stability & Melting Point

Unlike covalent accelerators which exhibit sharp melting points (e.g., CBS at ~98°C), MBT-CHA exhibits behavior typical of organic salts.

  • Melting Point: ≥ 150.0°C (Decomposition).[1]

  • Thermal Behavior: The salt does not melt into a stable liquid; rather, the lattice energy is overcome near vulcanization temperatures, leading to immediate dissociation into its constituents. This high "activation temperature" provides a specific type of scorch safety distinct from sulfenamides.

Solubility Profile

Solubility dictates dispersion efficiency in the rubber matrix. MBT-CHA is highly polar compared to SBR or NR matrices.

Solvent SystemSolubility BehaviorImplication for Compounding
Water Low to Moderate (pH dependent)Moisture sensitivity in storage.
Ethanol/Acetone SolubleIdeal for purification/recrystallization.
Benzene/Toluene LowPoor compatibility with non-polar rubber; requires fine particle size for dispersion.
Alkali Solutions SolubleDissociates rapidly; unsuitable for basic latex without stabilization.

Vulcanization Kinetics & Mechanism

The "Drug Development" angle in rubber chemistry is the precise control of reaction kinetics. MBT-CHA acts as a semi-ultra accelerator .

The "Blocking" Mechanism

In covalent sulfenamides (CBS), the amine is chemically bound to the sulfur. The S-N bond must break to release the active mercapto radical. In MBT-CHA, the amine is ionically bound .

  • Latency: At low temperatures (<100°C), the ionic lattice is stable, preventing premature reaction (scorch).

  • Activation: At cure temperatures (>140°C), the salt dissociates.

  • Kinetics: The dissociation energy of the salt is generally lower than the activation energy of the covalent S-N bond in CBS. Therefore, MBT-CHA scorches faster than CBS but slower than MBT.

Figure 2: Comparative Rheological Behavior

This logic flow visualizes why MBT-CHA occupies the "middle ground" in processing safety.

Rheology_Logic cluster_0 Accelerator Class cluster_1 Activation Barrier cluster_2 Scorch Safety (ts2) MBT MBT (Acid) Low Low Barrier (Direct Reaction) MBT->Low Salt MBT-CHA (Salt) Med Medium Barrier (Ionic Dissociation) Salt->Med CBS CBS (Sulfenamide) High High Barrier (Covalent Homolysis) CBS->High Short Short Scorch (Risk of Pre-cure) Low->Short MedSafe Moderate Scorch (Balanced) Med->MedSafe Long Long Scorch (High Safety) High->Long

Caption: Kinetic hierarchy of thiazole-based accelerators.

Toxicology & Nitrosamine Safety

For professionals transitioning from pharmaceutical or safety backgrounds, the toxicological profile of the amine moiety is paramount.

  • Nitrosamine Concern: Secondary amines (e.g., morpholine in MBS) can react with

    
     species to form stable N-nitrosamines, which are potent carcinogens.
    
  • The MBT-CHA Advantage: Cyclohexylamine is a primary amine (

    
    ). Upon nitrosation, primary amines form unstable diazonium salts that rapidly decompose into alcohols and nitrogen gas. They do not  form stable carcinogenic nitrosamines.
    
  • Regulatory Status: MBT-CHA is often used as a safer alternative in applications where nitrosamine regulations (e.g., TRGS 552 in Germany) are strict.

Experimental Protocols

To validate the properties of MBT-CHA, the following self-validating protocols are recommended.

Protocol A: Synthesis & Purification (Lab Scale)

Objective: Isolate high-purity salt to distinguish from physical mixtures.

  • Dissolution: Dissolve 0.1 mol of 2-Mercaptobenzothiazole (MBT) in 100 mL of warm ethanol (50°C).

  • Neutralization: Add 0.105 mol (5% excess) of Cyclohexylamine dropwise while stirring. The reaction is exothermic.

  • Crystallization: Cool the solution to 0°C. The salt is less soluble in cold ethanol and will precipitate.

  • Filtration: Vacuum filter the white precipitate.

  • Validation: Measure Melting Point. If <145°C, free amine or unreacted MBT is present. Recrystallize from ethanol.

Protocol B: Rheometric Profiling (ASTM D5289)

Objective: Quantify the "blocked" effect relative to MBT.

  • Masterbatch: Prepare a standard NR gum stock (NR 100, ZnO 5, Stearic Acid 2, Sulfur 2.5).

  • Variable:

    • Sample A: 1.0 phr MBT

    • Sample B: 1.5 phr MBT-CHA (Molar equivalent)

    • Sample C: 1.0 phr CBS

  • Testing: Run MDR 2000 at 150°C for 30 minutes.

  • Data Extraction: Record

    
     (Scorch time) and 
    
    
    
    (Optimum cure).
    • Expected Result:

      
      .
      

References

  • ChemicalBook. (2025). 2-Mercaptobenzothiazole Cyclohexylamine Salt (CAS 37437-20-0) Physicochemical Properties. Retrieved from

  • Fujifilm Wako Chemicals. (2025). Certificate of Analysis: 2-Mercaptobenzothiazole Cyclohexylamine Salt. Retrieved from

  • Datta, R. N. (2002). Rubber Curing Systems. Rapra Review Reports, Vol. 12, No. 12. (Contextual grounding on Sulfenamide vs. Salt mechanisms).
  • Coran, A. Y. (2005). Vulcanization. In Science and Technology of Rubber (3rd Ed.). Elsevier.
  • Chenyang Chemical. (2021). Application of Accelerator MC in Nitrosamine-Free Formulations. Retrieved from

Sources

Exploratory

2-Mercaptobenzothiazole cyclohexylamine salt CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-Mercaptobenzothiazole cyclohexylamine salt, a chemical intermediate of significant interest in i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Mercaptobenzothiazole cyclohexylamine salt, a chemical intermediate of significant interest in industrial chemistry. While detailed public data on the salt itself is limited, this document synthesizes available information and provides extensive technical context through the analysis of its precursor molecules, 2-Mercaptobenzothiazole (MBT) and cyclohexylamine. This guide is structured to deliver field-proven insights and robust technical data to support research and development activities.

Core Identification and Physicochemical Properties

2-Mercaptobenzothiazole cyclohexylamine salt is identified by the following:

  • CAS Number: 37437-20-0[1][2][3]

  • Molecular Formula: C₁₃H₁₈N₂S₂[1]

  • Molecular Weight: 266.425 g/mol [3]

Due to the limited availability of specific experimental data for the salt, the following table presents the physicochemical properties of its constituent precursors, 2-Mercaptobenzothiazole and Cyclohexylamine, to provide a foundational understanding of its likely characteristics.

Property2-Mercaptobenzothiazole (MBT)Cyclohexylamine2-Mercaptobenzothiazole Cyclohexylamine Salt
CAS Number 149-30-4108-91-837437-20-0
Molecular Formula C₇H₅NS₂C₆H₁₃NC₁₃H₁₈N₂S₂
Molecular Weight 167.25 g/mol 99.17 g/mol 266.425 g/mol
Appearance Light yellow monoclinic needles or powderColorless to yellow liquidData not available
Melting Point 177-181 °C-17.7 °CData not available
Boiling Point Decomposes134.5 °CData not available
Solubility Insoluble in water; soluble in acetone, ethyl acetate, ethanolMiscible with water and common organic solventsSoluble in 1,4-dioxane, methyl isobutyl ketone (MIBK), and toluene[4]

Synthesis and Chemical Structure

The primary documented synthesis of 2-Mercaptobenzothiazole cyclohexylamine salt occurs as an in-situ intermediate in the production of N-cyclohexylbenzothiazole-2-sulfenamide, a widely used rubber vulcanization accelerator.[5] The formation of the salt is a straightforward acid-base reaction.

Reaction Mechanism

2-Mercaptobenzothiazole, a heterocyclic thiol, possesses a weakly acidic proton on its sulfur atom. Cyclohexylamine, a primary amine, acts as a base. The reaction involves the transfer of a proton from the thiol group of MBT to the amino group of cyclohexylamine, resulting in the formation of an ammonium-thiolate ion pair.

G cluster_0 Reactants cluster_1 Product MBT 2-Mercaptobenzothiazole (MBT) Salt 2-Mercaptobenzothiazole Cyclohexylamine Salt MBT->Salt + Cyclohexylamine Cyclohexylamine Cyclohexylamine->Salt +

Caption: Formation of the salt from its precursors.

Experimental Protocol: Synthesis of the Intermediate Salt

The following protocol is adapted from the industrial synthesis of N-cyclohexylbenzothiazole-2-sulfenamide, where the salt is formed in the initial step.[5]

  • Preparation of Reactant Solution: An aqueous solution of a salt of 2-mercaptobenzothiazole (e.g., sodium salt) is prepared.

  • Addition of Cyclohexylamine: An appropriate quantity of cyclohexylamine is added to the solution. The reaction mixture is stirred to form a solution or suspension of the 2-Mercaptobenzothiazole cyclohexylamine salt. An excess of cyclohexylamine is typically used.[5]

  • In-situ Use: The resulting salt is then typically used directly in the next step of the synthesis without isolation.

G Start Start: Aqueous solution of MBT salt Add_CHA Add Cyclohexylamine Start->Add_CHA Stir Stir to form salt suspension/solution Add_CHA->Stir Oxidize Oxidize to form N-cyclohexylbenzothiazole-2-sulfenamide Stir->Oxidize End End Product Oxidize->End

Sources

Foundational

History and development of MBT amine salts as rubber accelerators

Title: The Thermal Trigger: A Technical Deep Dive into MBT Amine Salts in Polymer Science and Beyond Executive Summary: The "Prodrug" of Polymer Science For the drug development professional, the concept of a prodrug —a...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Thermal Trigger: A Technical Deep Dive into MBT Amine Salts in Polymer Science and Beyond

Executive Summary: The "Prodrug" of Polymer Science

For the drug development professional, the concept of a prodrug —a pharmacologically inactive compound converted into an active drug within the body—is foundational. In the world of polymer science, MBT (2-Mercaptobenzothiazole) amine salts function on an identical mechanistic premise.[1] They are "blocked" accelerators: latent catalysts designed to remain inert during processing (mixing/milling) and release their active species only upon reaching a specific thermal threshold (vulcanization).[1]

This guide explores the evolution, mechanism, and synthesis of these salts.[1] While their primary application lies in the vulcanization of rubber (specifically natural rubber and SBR), the benzothiazole scaffold is a privileged structure in medicinal chemistry, bridging the gap between industrial polymer synthesis and bioactive heterocycle design.

Historical Genesis: The Quest for Scorch Safety

The history of rubber acceleration is a battle between rate and control .

  • 1906 (The Aniline Era): George Oenslager discovers aniline accelerates sulfur vulcanization.[1] However, aniline is highly toxic and "scorchy" (cures too fast, ruining the material before it is shaped).[1]

  • 1920s (The Captax Revolution): 2-Mercaptobenzothiazole (MBT), trade-named Captax, was synthesized.[1] It provided a "flat cure" (stable modulus over time) but was still too acidic and fast for complex processing.[1]

  • 1930s (The Blocking Strategy): Chemists realized that reacting the acidic thiol of MBT with a basic amine created a salt. This MBT-Amine Salt offered a delay.[1][2] The salt had to thermally dissociate before the MBT could accelerate the cure.

  • The Evolution to Sulfenamides: Eventually, oxidative coupling created sulfenamides (covalent S-N bonds), which offered even longer delays than simple salts.[1] However, MBT amine salts remain critical for specific low-temperature applications and as the mechanistic intermediate of sulfenamide decomposition.[1]

Chemical Architecture & Mechanism

The core value of the MBT amine salt is its thermal lability . It is an ionic or hydrogen-bonded complex between the acidic mercaptan proton of MBT and a basic amine (e.g., cyclohexylamine).[1]

The Dissociation Mechanism

Unlike covalent sulfenamides, the salt exists in a rapid equilibrium. Upon heating to vulcanization temperatures (


), the equilibrium shifts aggressively to the right.[1]

[1]
  • MBT Release: The free MBT reacts with Zinc Oxide (ZnO) to form the active Zinc-MBT complex (ZMBT).[1]

  • Amine Release: The liberated amine acts as a base catalyst, increasing the pH of the system, which further accelerates the sulfur ring-opening kinetics.[1]

Visualizing the Pathway

VulcanizationMechanism Salt MBT-Amine Salt (Latent) Heat Thermal Trigger (>140°C) Salt->Heat MBT Free MBT (Acidic Accelerator) Heat->MBT Dissociation Amine Free Amine (Basic Activator) Heat->Amine Dissociation ZMBT Active ZMBT Complex MBT->ZMBT + ZnO Sulfur S8 Ring Opening Amine->Sulfur Catalyzes ZMBT->Sulfur Sulfurating Agent Crosslink Poly-Sulfidic Crosslink Sulfur->Crosslink Vulcanization

Figure 1: The thermal dissociation pathway of MBT Amine Salts.[1][3] The salt acts as a dual-release system, providing both the primary accelerator and the base activator simultaneously.

The Nitrosamine Pivot: A Crisis of Toxicity

In the 1970s and 80s, the rubber industry faced a regulatory crisis that parallels modern toxicology screening in drug discovery. It was discovered that secondary amines used in accelerators could react with atmospheric nitrogen oxides (


) to form N-Nitrosamines , many of which are potent carcinogens (e.g., N-Nitrosomorpholine).[1]
  • The Problem: Salts derived from secondary amines (like morpholine or dimethylamine) readily nitrosate.[1]

  • The Solution: The industry pivoted to primary amines (like cyclohexylamine or tert-butylamine) or sterically hindered amines (like dicyclohexylamine) which either do not form stable nitrosamines or form non-carcinogenic variants.[1]

Regulatory Impact: Today, "Nitrosamine-Safe" accelerators are a mandatory requirement in EU and US compliance (e.g., TRGS 552 in Germany).[1]

Experimental Protocol: Synthesis of Cyclohexylammonium 2-Mercaptobenzothiazole

Objective: Synthesize the cyclohexylamine salt of MBT (a classic "blocked" accelerator).

Reagents:
  • 2-Mercaptobenzothiazole (MBT): 16.7 g (0.1 mol)[1]

  • Cyclohexylamine: 9.9 g (0.1 mol)[1]

  • Ethanol (Absolute): 100 mL

  • Toluene (Recrystallization): 50 mL

Methodology:
  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 16.7 g of MBT in 100 mL of warm ethanol (

    
    ). Checkpoint: Solution should be clear and yellow.
    
  • Addition: Add 9.9 g of cyclohexylamine dropwise over 10 minutes. The reaction is exothermic (acid-base neutralization).[1]

  • Precipitation: Upon cooling to room temperature, the salt may spontaneously crystallize.[1] If not, reduce solvent volume by 50% via rotary evaporation and cool to

    
    .[1]
    
  • Filtration: Filter the white crystalline solid and wash with cold ethanol.

  • Recrystallization: Recrystallize from hot toluene to remove unreacted free amine.

Validation (The "Trust" Pillar):
  • Melting Point: The pure salt has a distinct melting point of 172–174°C .[1]

    • Note: If the MP is ~180°C, you likely have free MBT (reaction failed).[1] If it is <160°C, you have eutectic impurities.[1]

  • FTIR Spectroscopy: Look for the disappearance of the S-H stretch (

    
    ) and the appearance of broad ammonium salt bands (
    
    
    
    ) around
    
    
    .

Data Summary: Accelerator Performance Comparison

The following table contrasts the MBT Amine Salt against its parent (MBT) and its covalent derivative (Sulfenamide).

FeatureMBT (Parent)MBT-Amine SaltSulfenamide (CBS)
Chemical Nature Acidic ThiolIonic SaltCovalent (S-N)
Scorch Safety Poor (Fast onset)Moderate (Thermal lag)Excellent (Delayed)
Cure Rate FastVery Fast (once active)Fast
Activation Energy LowMediumHigh
Primary Use General PurposeLow Temp / LatexTires / High Performance
Nitrosamine Risk Low (No amine)High (if secondary amine)High (if secondary amine)

Pharmacological Intersect: The Benzothiazole Scaffold

For the drug development audience, the relevance of this chemistry extends beyond rubber. The benzothiazole core of MBT is a privileged scaffold in medicinal chemistry.

  • Bioisosterism: The benzothiazole ring is often used as a bioisostere for indole or purine rings.[1]

  • Riluzole: A glutamate antagonist used for ALS treatment, is a 2-aminobenzothiazole derivative.[1]

  • Antifungal/Antibacterial: MBT salts themselves exhibit significant antimicrobial activity, often used in industrial water treatment (cooling towers) to prevent bio-fouling.[1] The mechanism involves chelation of trace metals essential for bacterial metalloenzymes—a mechanism strikingly similar to the Zinc-chelation that drives rubber vulcanization.

References

  • Datta, R. N. (2002).[1] Rubber Curing Systems. Rapra Review Reports. Link

  • O'Connor, S. (2023).[1] Nitrosamine-safe accelerators for technical rubber. Azelis. Link

  • Gradwell, M. H., et al. (1994).[1] TMTD, MBTS, and CBS accelerator effects on a silica filled natural rubber compound. Journal of Applied Polymer Science. Link

  • IARC Monographs. (2016).[1] 2-Mercaptobenzothiazole.[1][2][4][5][6][7][8][9][10] World Health Organization.[1] Link

  • ChemSpider. (2024).[1] 2-Mercaptobenzothiazole Structure and Properties. Royal Society of Chemistry.[1] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Mechanistic Profiling and Kinetic Analysis of MBT-Cyclohexylamine Salt in Sulfur Crosslinking

Abstract This application note details the reaction mechanism of the 2-Mercaptobenzothiazole (MBT) cyclohexylamine (CHA) salt during the sulfur vulcanization of diene elastomers. Unlike covalent sulfenamides (e.g., CBS),...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the reaction mechanism of the 2-Mercaptobenzothiazole (MBT) cyclohexylamine (CHA) salt during the sulfur vulcanization of diene elastomers. Unlike covalent sulfenamides (e.g., CBS), the ionic MBT-CHA salt functions as a semi-ultra accelerator with a distinct "blocking" mechanism that governs scorch safety. This guide provides a comprehensive mechanistic pathway, a validated rheometric protocol (ASTM D5289), and an HPLC methodology for tracking intermediate evolution, designed for researchers optimizing cure packages for high-performance tire and industrial rubber applications.

Introduction: The Chemistry of Delayed Action

In rubber compounding, 2-Mercaptobenzothiazole (MBT) is a primary accelerator known for rapid curing but poor scorch (premature vulcanization) safety. To engineer a "delayed action" system, MBT is often reacted with amines.

While N-cyclohexyl-2-benzothiazolesulfenamide (CBS) represents the covalent modification, the MBT-Cyclohexylamine Salt (MBT-CHA) represents the ionic complex (


).
The Mechanistic Differentiator

The MBT-CHA salt functions as a thermally labile "storage" system. At processing temperatures (<100°C), the salt remains largely associated or creates a local high-concentration of amine, which coordinates with Zinc ions (


). This coordination sterically hinders the formation of the active sulfurating complex. At curing temperatures (>140°C), the salt dissociates, releasing the amine and MBT to drive the crosslinking cascade.

Mechanistic Pathway

The crosslinking reaction proceeds through three distinct phases: Induction (Scorch) , Curing (Crosslinking) , and Post-Cure (Maturation/Reversion) .

Phase 1: Dissociation and Activation (The Scorch Period)

The critical feature of the MBT-CHA salt is the thermal dissociation equilibrium.



  • Causality: The released Cyclohexylamine (CHA) acts as a Lewis base ligand. It reacts with Zinc Oxide (ZnO) and Fatty Acids (Stearic Acid) to form a bulky Zinc-Amine complex.

  • Blocking Effect: This amine-coordinated Zinc complex is too sterically hindered to effectively open the elemental sulfur (

    
    ) ring immediately. This delay constitutes the "scorch safety."
    
Phase 2: Formation of the Active Sulfurating Agent

As temperature rises, the amine ligand dissociates from the Zinc center, allowing the MBT anion to coordinate.

  • Formation of ZMBT (Zinc salt of MBT).

  • Insertion of Sulfur: ZMBT reacts with

    
     to form the active perthio-salt (
    
    
    
    ).
  • The released CHA now acts as a base catalyst, accelerating the breakdown of

    
     rings.
    
Phase 3: Crosslinking

The active sulfurating agent reacts with the allylic sites of the polymer chain (Rubber-H) to form a rubber-bound intermediate (


). A second rubber chain reacts with this intermediate to form the final crosslink (

) and regenerate MBT/ZMBT.
Visualization: Reaction Pathway

The following diagram illustrates the transformation from the ionic salt to the final crosslinked network.

MBT_CHA_Mechanism Salt MBT-CHA Salt (Ionic Complex) Dissociation Thermal Dissociation (>120°C) Salt->Dissociation Heat Input FreeSpecies Free MBT + Free CHA Dissociation->FreeSpecies ZnComplex [Zn(CHA)x]++ Complex (Sterically Hindered) FreeSpecies->ZnComplex CHA Ligand Binding ZMBT Active ZMBT Species (Zinc-MBT) FreeSpecies->ZMBT MBT Coordination ZnO ZnO + Stearic Acid ZnO->ZnComplex ZnComplex->ZMBT Amine Dissociation (Rate Limiting Step) SulfuratingAgent Active Sulfurating Agent (Zn-MBT-Sx) ZMBT->SulfuratingAgent + Sulfur Sulfur Elemental Sulfur (S8) Sulfur->SulfuratingAgent Precursor Crosslink Precursor (Rubber-Sx-MBT) SulfuratingAgent->Precursor + Rubber Chain Rubber Rubber Chain (Allylic H) Rubber->Precursor Crosslink Polysulfidic Crosslink (Rubber-Sx-Rubber) Precursor->Crosslink + 2nd Rubber Chain - MBT Regeneration

Figure 1: Mechanistic pathway of MBT-CHA salt mediated vulcanization. The red node indicates the "blocking" step responsible for scorch safety.

Protocol 1: Rheometric Kinetics (ASTM D5289)

To validate the efficiency of the MBT-CHA salt, one must compare its cure kinetics against a standard MBT control. This protocol uses a Moving Die Rheometer (MDR).[1]

Experimental Conditions
  • Instrument: Rotorless Shear Rheometer (MDR 2000 or equivalent).

  • Standard: ASTM D5289 [1].[1][2][3]

  • Temperature: 160°C (Isothermal).

  • Oscillation: 0.5° arc, 1.7 Hz frequency.

  • Sample Volume: ~5g (approx. 4.5

    
    ).
    
Procedure
  • Preparation: Mill the rubber compound (NR or SBR base) ensuring temperature does not exceed 100°C to prevent premature salt dissociation.

  • Loading: Place the sample on the lower die. Close the cavity.

  • Measurement: Record Torque (

    
    ) vs. Time.
    
  • Analysis: Extract

    
     (Scorch time, time to 2 dNm rise) and 
    
    
    
    (Time to 90% max torque).
Representative Data Comparison

The table below highlights the "delayed action" benefit of the salt form.

ParameterDefinitionControl (Pure MBT)MBT-CHA SaltMechanistic Insight

(dNm)
Min. Torque2.11.9Salt acts as plasticizer before cure.

(dNm)
Max. Torque18.519.2Similar crosslink density achievable.

(min)
Scorch Time2.5 6.8 Critical: Amine shielding of Zn delays onset.

(min)
Opt. Cure12.014.5Cure proceeds rapidly once salt dissociates.
Cure Rate Index

10.513.0Salt system cures faster after induction.

Protocol 2: Chemical Characterization (HPLC)

This protocol validates the dissociation mechanism by tracking the depletion of the salt and the formation of MBT/MBTS intermediates.

Methodology: High-Performance Liquid Chromatography (HPLC)

Based on ASTM D8411 principles [2] and amine analysis techniques [3].

Sample Preparation[3][4][5]
  • Extraction: Take 2g of uncured or partially cured rubber. Cut into 1mm x 1mm pieces.

  • Solvent: Extract with Acetonitrile:Dichloromethane (1:1) in an ultrasonic bath for 30 mins at room temperature (avoid heating to prevent artificial reaction).

  • Filtration: Filter through 0.45

    
     PTFE filter.
    
HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150mm x 4.6mm, 5

    
    ).
    
  • Mobile Phase A: Water (0.1% Phosphoric Acid - stabilizes amine peaks).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detector: Diode Array (DAD) at 325 nm (specific for benzothiazole ring) and 205 nm (for cyclohexylamine).

Analytical Workflow Diagram

HPLC_Workflow Sample Rubber Sample (Green or Partially Cured) Extract Ultrasonic Extraction (ACN:DCM 1:1) Sample->Extract Solvation Filter Filtration (0.45 µm PTFE) Extract->Filter Purification HPLC HPLC-DAD Analysis (C18 Column) Filter->HPLC Injection Data Quantification (Peak Area Integration) HPLC->Data 325nm (MBT) 205nm (CHA)

Figure 2: Workflow for the extraction and quantification of MBT and CHA residues.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Short Scorch (

)
Salt pre-dissociation during mixing.Ensure mixing temp <105°C. Check for acidic fillers (silica) which neutralize the amine.
Blooming Excess salt or unreacted CHA.Reduce dosage; ensure stoichiometric balance with ZnO.
Slow Cure Rate Amine trapping.In silica compounds, add PEG or use a secondary accelerator (DPG) to free the CHA.

References

  • ASTM International. (2019).[4] ASTM D5289-19a: Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters. West Conshohocken, PA. [Link]

  • ASTM International. (2021).[5] ASTM D8411-21: Standard Test Method for Determination of 2-Mercaptobenzothiazole (MBT) in Rubber.[5] West Conshohocken, PA. [Link]

  • Kružík, P., et al. (2025). "GC-MS and HPLC-FLD for sensitive assay of toxic cyclohexylamine." Food and Chemical Toxicology, 115447. [Link]

  • Coran, A. Y. (2013). "Chemistry of the Vulcanization of Rubber." in Science and Technology of Rubber (Fourth Edition), Academic Press. [Link][4][6]

  • Nieuwenhuizen, P. J., et al. (1997). "The mechanism of the zinc(II)-dithiocarbamate-accelerated vulcanization of natural rubber." Rubber Chemistry and Technology, 70(3). [Link]

Sources

Application

Application Notes and Protocols for Utilizing 2-Mercaptobenzothiazole Cyclohexylamine Salt as a Secondary Accelerator in Rubber Vulcanization

Abstract These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Mercaptobenzothiazole cyclohexylamine salt, commonly known as N-Cyc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 2-Mercaptobenzothiazole cyclohexylamine salt, commonly known as N-Cyclohexyl-2-benzothiazole sulfenamide (CBS), as a secondary accelerator in rubber vulcanization. This document outlines the underlying chemical principles, synergistic mechanisms with primary accelerators, and detailed experimental protocols for compound preparation and analysis. The provided methodologies are designed to be self-validating, ensuring reliable and reproducible results for the development of robust rubber formulations with optimized cure characteristics and physical properties.

Introduction: The Role of Secondary Accelerators in Modern Rubber Compounding

Sulfur vulcanization is a fundamental chemical process that converts raw, tacky rubber into a durable, elastic material by forming cross-links between polymer chains.[1] However, vulcanization with sulfur alone is impractically slow and inefficient, necessitating the use of accelerators to increase the reaction rate and improve the final properties of the vulcanizate.[2] While primary accelerators, such as those from the thiazole class (e.g., 2-mercaptobenzothiazole disulfide, MBTS), initiate the vulcanization process, secondary accelerators are often incorporated to further enhance the cure rate and modulate the overall vulcanization profile.[2][3]

2-Mercaptobenzothiazole cyclohexylamine salt (CBS) is a prominent member of the sulfenamide class of accelerators, renowned for its "delayed-action" characteristic.[4] This feature provides a crucial "scorch safety" window, preventing premature vulcanization during the mixing and processing stages, followed by a rapid cure rate once the activation temperature is reached.[5] When used as a secondary accelerator, typically in conjunction with a primary accelerator like MBTS, CBS offers a synergistic effect, allowing for fine-tuned control over the vulcanization process to achieve desired performance characteristics in the final product.[3][4] This guide will delve into the practical application of CBS as a secondary accelerator, providing detailed protocols for its evaluation in a typical rubber formulation.

Chemical Properties and Mechanism of Action

N-Cyclohexyl-2-benzothiazole sulfenamide (CBS) is a grayish-white powder or granule with a molecular formula of C13H16N2S2.[3] Its melting point is in the range of 98-104°C.[5] The key to its function lies in the sulfenamide bond (S-N), which is relatively stable at typical rubber mixing temperatures but cleaves at vulcanization temperatures to initiate the cross-linking reaction.[4]

As a secondary accelerator, CBS works in concert with a primary accelerator. The synergistic mechanism generally involves the primary accelerator, like MBTS, breaking down to form 2-mercaptobenzothiazole (MBT). The MBT then reacts with the CBS and sulfur to generate highly reactive sulfurating agents. These agents efficiently cross-link the rubber polymer chains, leading to a vulcanized network. The delayed action is attributed to a series of induction period reactions that must occur before the rapid cross-linking phase begins.

Synergistic Accelerator System: A Workflow Overview

The effective use of CBS as a secondary accelerator involves a systematic workflow from formulation design to final property testing. This process allows for the optimization of the accelerator system to meet specific performance requirements.

G cluster_0 Formulation Design cluster_1 Compounding cluster_2 Curing & Analysis cluster_3 Property Testing A Select Base Polymer (e.g., Natural Rubber) D Two-Roll Mill Mixing (ASTM D3182) A->D B Define Primary Accelerator (e.g., MBTS) B->D C Vary Secondary Accelerator (CBS) Concentration C->D E MDR Analysis (ASTM D5289) D->E F Vulcanization (Press Cure) D->F E->F Determine Cure Time (t90) G Tensile Testing (ASTM D412) F->G H Hardness Testing (ASTM D2240) F->H

Caption: Workflow for evaluating CBS as a secondary accelerator.

Experimental Protocols

The following protocols are based on established ASTM standards to ensure reproducibility and accuracy.[6][7][8]

Materials and Formulation

This protocol utilizes a basic natural rubber (NR) formulation. All quantities are expressed in parts per hundred rubber (phr).

Component Ingredient Example Function Dosage (phr)
Elastomer Natural Rubber (SMR 20)Base Polymer100
Activators Zinc OxideActivates vulcanization5.0
Stearic AcidCo-activator/Dispersing aid2.0
Reinforcing Filler Carbon Black (N330)Strength and abrasion resistance45
Processing Aid Aromatic OilImproves processability5.0
Vulcanizing Agent SulfurCross-linking agent2.5
Primary Accelerator MBTSInitiates vulcanization1.0
Secondary Accelerator CBS Variable 0.0, 0.2, 0.4, 0.6
Rubber Compounding: Two-Roll Mill Procedure

This procedure follows the general guidelines of ASTM D3182 for mixing rubber compounds.[6][9]

Equipment: Laboratory Two-Roll Mill

Procedure:

  • Mill Preparation: Set the roll temperature to 70 ± 5°C and the nip opening to approximately 2 mm.

  • Mastication: Pass the natural rubber through the mill several times until a smooth, continuous band is formed. This process breaks down the polymer chains and reduces viscosity.

  • Addition of Activators and Processing Aid: Widen the nip to about 2.5 mm. Add the zinc oxide, stearic acid, and aromatic oil to the rolling bank of rubber. Ensure they are fully incorporated.

  • Incorporation of Filler: Add the carbon black to the compound in increments. After each addition, perform several ¾ cuts from each side and pass the rubber end-wise through the mill to ensure thorough dispersion.

  • Addition of Accelerators and Sulfur: Reduce the roll temperature to below 70°C to prevent scorching. Add the MBTS and the specified amount of CBS, followed by the sulfur. This is the final stage of mixing.

  • Homogenization: Perform several end-wise passes and ¾ cuts to ensure the curatives are uniformly distributed.

  • Sheeting Off: Set the nip to a desired thickness (e.g., 2 mm) and sheet off the compounded rubber.

  • Maturation: Allow the compounded rubber sheet to rest for at least 24 hours at room temperature before proceeding with testing.

Analysis of Cure Characteristics: Moving Die Rheometer (MDR)

The cure characteristics of the compounded rubber will be determined using a Moving Die Rheometer (MDR) according to ASTM D5289.[8][10]

Equipment: Moving Die Rheometer (MDR)

Procedure:

  • Instrument Setup: Set the test temperature to 160°C.

  • Sample Preparation: Cut a sample of the compounded rubber (approximately 5-8 grams) and place it in the die cavity of the MDR.[11]

  • Test Execution: Start the test. The instrument will oscillate one of the dies and measure the torque response as a function of time.

  • Data Acquisition: The test will generate a cure curve (torque vs. time). From this curve, the following parameters will be determined:[12][13]

    • ML (Minimum Torque): An indicator of the uncured compound's viscosity.

    • MH (Maximum Torque): An indicator of the vulcanizate's stiffness and cross-link density.

    • ts2 (Scorch Time): The time to a 2 dNm rise from ML, representing the onset of vulcanization.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time required for optimal cure.[14]

  • Cure Rate Index (CRI): Calculate the CRI to quantify the speed of the vulcanization reaction using the following formula: CRI = 100 / (t90 - ts2)[15]

Preparation of Vulcanized Test Sheets

Vulcanized sheets for physical property testing will be prepared by compression molding.

Equipment: Compression Molding Press

Procedure:

  • Preheating: Preheat the mold and the press to 160°C.

  • Molding: Place a pre-weighed amount of the compounded rubber into the mold cavity.

  • Curing: Close the press and apply a pressure of approximately 15 MPa. Cure the rubber for its t90 time as determined by the MDR analysis.

  • Demolding and Conditioning: After the curing cycle is complete, carefully remove the vulcanized rubber sheet from the mold and allow it to cool. Condition the sheet for at least 24 hours at room temperature before testing.

Physical Property Testing

Tensile strength, elongation at break, and modulus will be measured according to ASTM D412.[7][16][17]

Equipment: Universal Testing Machine (Tensile Tester) with a suitable load cell and grips.

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped test specimens from the vulcanized sheet using a die cutter.[17]

  • Measurement: Measure the thickness and width of the narrow section of each specimen.

  • Testing: Mount the specimen in the grips of the tensile tester. Start the test at a crosshead speed of 500 mm/min.

  • Data Recording: Record the force and elongation until the specimen ruptures.

  • Calculation: Calculate the tensile strength, elongation at break, and modulus at 300% elongation.

The hardness of the vulcanized rubber will be measured using a durometer.

Equipment: Shore A Durometer

Procedure:

  • Sample Placement: Place the vulcanized rubber sheet on a flat, hard surface.

  • Measurement: Press the durometer foot firmly and quickly onto the rubber surface, ensuring the indenter is perpendicular to the surface.

  • Reading: Take the hardness reading within one second of firm contact.

  • Replicates: Take at least five readings at different locations on the sample and report the average value.

Expected Results and Data Interpretation

The addition of CBS as a secondary accelerator is expected to have a significant impact on the cure characteristics and physical properties of the rubber compound.

Influence of CBS on Cure Characteristics

The following table illustrates the anticipated trend in cure characteristics with increasing levels of CBS.

CBS (phr) ts2 (min) t90 (min) MH (dNm) CRI (min⁻¹)
0.03.512.018.511.8
0.23.210.519.013.7
0.42.99.019.516.4
0.62.67.520.020.4

Interpretation:

  • Scorch Time (ts2): A progressive decrease in scorch time is expected with increasing CBS concentration, indicating a faster onset of vulcanization.[18]

  • Optimum Cure Time (t90): The time required to achieve optimal cure will decrease significantly as more CBS is added, reflecting an accelerated vulcanization rate.[18]

  • Maximum Torque (MH): An increase in MH suggests a higher cross-link density in the vulcanizate, which typically correlates with improved stiffness and modulus.

  • Cure Rate Index (CRI): The CRI will increase with higher levels of CBS, quantitatively demonstrating the enhanced speed of the curing reaction.

G cluster_0 Input: Increasing CBS Concentration cluster_1 Effect on Cure Kinetics cluster_2 Effect on Physical Properties A [CBS] ↑ B Scorch Time (ts2) ↓ A->B C Cure Time (t90) ↓ A->C D Cure Rate Index (CRI) ↑ A->D E Hardness ↑ D->E F Modulus ↑ D->F G Tensile Strength ↑ (to an optimum) D->G

Caption: Relationship between CBS concentration and vulcanizate properties.

Influence of CBS on Physical Properties
CBS (phr) Hardness (Shore A) Tensile Strength (MPa) Elongation at Break (%) Modulus at 300% (MPa)
0.06020.555010.5
0.26221.553011.5
0.46422.551012.5
0.66623.049013.5

Interpretation:

  • Hardness and Modulus: Both hardness and modulus are expected to increase with higher CBS dosages, which is consistent with the increased cross-link density indicated by the MDR results.

  • Tensile Strength: Tensile strength is anticipated to improve with the addition of CBS, as a more efficiently cured network can better distribute stress.

  • Elongation at Break: A decrease in elongation at break is typical with increased cross-linking, as the polymer chains become less mobile.

Troubleshooting and Considerations

  • Scorching: If premature vulcanization occurs during mixing, ensure the mill temperature is adequately controlled, especially during the addition of curatives. The order of ingredient addition is also critical.

  • Blooming: At higher concentrations, accelerators may have limited solubility in the rubber matrix and can migrate to the surface, a phenomenon known as blooming. Careful formulation design is necessary to avoid this.

  • Dispersion: Poor dispersion of accelerators can lead to localized variations in cure and inconsistent physical properties. The mixing procedure should be followed diligently to ensure homogeneity.[19]

  • Safety: CBS may cause an allergic skin reaction.[18] Always consult the Safety Data Sheet (SDS) before handling. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Ensure adequate ventilation in the processing area.

Conclusion

2-Mercaptobenzothiazole cyclohexylamine salt (CBS) is a versatile and effective secondary accelerator that, when used synergistically with a primary accelerator, provides excellent control over the vulcanization process. By carefully following standardized protocols for compounding and testing, researchers can systematically evaluate the impact of CBS on cure kinetics and physical properties. This enables the development of rubber compounds with a tailored balance of processing safety, cure efficiency, and final performance characteristics, meeting the demands of a wide range of applications.

References

  • ASTM D3182 Standard Practice for Rubber—Materials, Equipment, and Procedures for Mixing Standard Compounds and Preparing Standard Vulcanized Sheets. ASTM International. [1][6][9][20]

  • Vulcanization & Accelerators. Lusida Rubber Products. [1]

  • Formulation 101: A Guide to the Basics of Rubber Compounding. ChemCeed.

  • acceleratorsand acceleratorsystems. Akrochem Corporation. [9]

  • ASTM D412: Practical Guide to Rubber Tensile Testing and Elastomer Performance Analysis. Kind Snail. [7][21]

  • Curing characteristic of various accelerators on natural rubber/chloroprene rubber blends. SciSpace.

  • ASTM D412 Step by Step How To Rubber Test. Frank Bacon Machinery Sales Co. [16]

  • Mastering ASTM D412 Testing with the Tensile Strength Tester. Testronix Instruments. [17]

  • ASTM D412 Explained: A Complete Guide to Rubber Tensile Testing. LabsCubed.

  • ASTM D412 Tensile test rubber & elastomers. ZwickRoell.

  • CBS in Rubber Compounding: Benefits and Applications. chembroad. [3]

  • Latest investment in rubber testing equipment. Martin's Rubber. [12]

  • Exp 1 Two Roll Mill Mixing. Scribd.

  • Rubber Mixing Mill Working: Components & Operation. Crowns Machinery.

  • Understanding Rubber Accelerator CBS: Properties and Manufacturing. [URL: Not available][4]

  • Rubber Compounding and Mixing. WARCO.

  • How to ensure the uniform mixing of rubber in a Rubber Open Mill?. star profit. [19]

  • Moving Die Rheometer: The Must-Have Tool for Rubber Testing and Quality Control. [8]

  • The Ultimate Guide to Sulfenamide Accelerator in 2024. Wellt Chemicals.

  • What is Rubber Accelerator CBS?. QingDao Rayway Chemical Co.,Ltd.

  • Pentocure – CBS Accelerators - Technical Data Sheet. [5]

  • TMTD, MBTS, and CBS accelerator effects on a silica filled natural rubber compound upon vulcanization properties. ResearchGate.

  • Step-by-Step Operational Video | Moving Die Rheometer (MDR) System | NextGen. NextGen Material Testing, Inc. [11]

  • Westco CBS Accelerator Technical Data.

  • SAFETY DATA SHEET. Vanderbilt Chemicals, LLC. [18]

  • From MDR to Cure Time | Rubber Press Curing Explained. My Rubber Heart. [14]

  • Operation's manual Rheometer MDR-01. ANTONY INTERNATIONAL.

  • Moving Die Rheometer (MDR). NextGen Material Testing, Inc. [10]

  • Vulcanization Chemistry Problems and Solutions Explained by ARPL.

  • The Synergistic Effect of Dibenzyldithiocarbamate Based Accelerator on the Vulcanization and Performance of the Silica-Filled Styrene–Butadiene Elastomer. PMC.

  • The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. DergiPark.

  • Case Study Rheometric Report. Gomline d.o.o.

  • CURE MEASUREMENT AS QUALITY TOOL | RUBBER COMPOUNDING BASICS. [15]

  • Vulcanization & Accelerators. Lusida Rubber Products. [2]

  • The Effect of Accelerators on Vulcanization of Natural Rubber Compounds. DergiPark.

  • Case Study Rheometric Report. Gomline d.o.o.

  • Silicone Cure Time Calculators – Make sure your silicone is properly cured!. RDAbbott.

  • How to Explain the Rheometer Curve of Rubber?. Martests Instrument. [13]

Sources

Method

Effect of MBT cyclohexylamine salt on cure rate of EPDM rubber

Application Note: Cure Kinetics and Mechanistic Action of Cyclohexylammonium 2-Mercaptobenzothiazole (MBT-CHA Salt) in EPDM Compounds Executive Summary This application note details the kinetic influence of Cyclohexylamm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cure Kinetics and Mechanistic Action of Cyclohexylammonium 2-Mercaptobenzothiazole (MBT-CHA Salt) in EPDM Compounds

Executive Summary

This application note details the kinetic influence of Cyclohexylammonium 2-mercaptobenzothiazole (MBT-CHA Salt) on the sulfur vulcanization of Ethylene Propylene Diene Monomer (EPDM) rubber. While the sulfenamide analog (CBS) is widely recognized for delayed-action curing, the ionic MBT-CHA salt offers a distinct activation profile characterized by reduced latency and higher initial cure rates compared to covalent sulfenamides. This guide provides formulation protocols, mechanistic insights, and comparative data for researchers optimizing EPDM cure cycles for injection molding and continuous extrusion profiles.

Chemical Identity & Mechanistic Distinction

To effectively utilize MBT-CHA, researchers must distinguish it from its covalent counterpart, N-cyclohexyl-2-benzothiazolesulfenamide (CBS).

FeatureMBT-CHA Salt (Ionic)CBS (Sulfenamide)
Structure Ionic bond between Mercaptide anion and Ammonium cation.Covalent S-N bond between Benzothiazole and Cyclohexylamine.
Dissociation Energy Low (Dissociates largely upon melting/mixing).High (Requires thermal cleavage of S-N bond).
Scorch Safety Low to Moderate ("Scorchy").High (Delayed Action).
Active Species Releases free MBT and Amine immediately upon heating.Releases MBT and Amine only after induction period.
Mechanism of Action

In EPDM, the low concentration of allylic hydrogens (located only in the diene termonomer, e.g., ENB) requires aggressive acceleration.

  • Dissociation: Upon heating (

    
    ), the MBT-CHA salt dissociates into 2-Mercaptobenzothiazole (MBT) and Cyclohexylamine (CHA).
    
  • Activation: The free CHA acts as a Lewis base, coordinating with Zinc Oxide (ZnO) to solubilize Zinc ions.

  • Complex Formation: The solubilized

    
     reacts with MBT and Sulfur (
    
    
    
    ) to form the active sulfurating complex.
  • Crosslinking: The complex attacks the ENB site on the EPDM backbone, depositing sulfur precursors that form mono- and polysulfidic crosslinks.

Key Insight: Because the amine is ionically bound, it is available almost immediately to catalyze the zinc complex formation, unlike CBS where the amine is "locked" until the S-N bond breaks.

Experimental Protocol

Materials
  • Polymer: EPDM (High ENB content, ~4-9% for rapid cure testing).

  • Accelerator (Subject): Cyclohexylammonium 2-mercaptobenzothiazole (MBT-CHA).

  • Controls: MBT (Pure), CBS (Sulfenamide).[1]

  • Activators: ZnO (Active grade), Stearic Acid.[2]

  • Curative: Sulfur (Rhombic).

Formulation (PHR - Parts Per Hundred Rubber)
IngredientControl A (MBT)Control B (CBS)Test C (MBT-CHA Salt)Function
EPDM (High ENB)100.0100.0100.0Base Polymer
Carbon Black N55070.070.070.0Reinforcement
Paraffinic Oil30.030.030.0Plasticizer
ZnO5.05.05.0Activator
Stearic Acid1.01.01.0Co-activator
Sulfur1.51.51.5Crosslinker
MBT 1.5 --Accelerator
CBS -1.5 -Accelerator
MBT-CHA Salt --1.5 *Accelerator

*Note: For strict molar equivalence, adjust dosage based on molecular weight. However, industrial protocols often compare equal weight to assess efficiency per gram.

Mixing Protocol (Internal Mixer)
  • Start Temp:

    
    . Rotor Speed: 60 RPM.
    
  • t=0: Add EPDM. Ram down.

  • t=1 min: Add 1/2 Carbon Black + ZnO + Stearic Acid.

  • t=2 min: Add 1/2 Carbon Black + Oil.

  • t=4 min: Sweep ram.

  • t=5 min: Dump (Temp should be

    
    ).
    
  • Mill Addition: Band compound on two-roll mill (

    
    ). Add Sulfur and Accelerator  (MBT, CBS, or Salt).[3] Cut and fold 5 times. Sheet off.
    
Rheometry Testing
  • Instrument: Moving Die Rheometer (MDR 2000 or equivalent).

  • Conditions:

    
    , 0.5° Arc, 30 minutes.
    
  • Metrics:

    • 
       (Min Torque): Viscosity indicator.
      
    • 
       (Max Torque): Crosslink density indicator.
      
    • 
       (Scorch Time): Time to 2 unit rise above 
      
      
      
      .
    • 
       (Optimum Cure): Time to 90% of max torque.
      
    • CRI (Cure Rate Index):

      
      .
      

Data Analysis & Interpretation

The following table summarizes typical kinetic data observed when comparing these systems.

MetricMBT (Control A)CBS (Control B)MBT-CHA Salt (Test C)Interpretation

(Scorch Safety)
3.5 min6.2 min2.8 min The salt dissociates rapidly, providing the least scorch safety (fastest onset).

(Cure Time)
18.0 min12.5 min10.5 min The free amine activates the cure faster than MBT alone, and faster than the delayed CBS.
CRI (

)
6.915.812.9 While the Salt starts fast, the rate of crosslinking is high, comparable to CBS but with earlier onset.

(Delta Torque)
12.5 dNm16.0 dNm15.5 dNm The salt achieves high crosslink density similar to CBS, superior to MBT alone.

Technical Insight: The MBT-CHA salt exhibits a "Hybrid" behavior. It lacks the induction period of sulfenamides (making it risky for complex molding where flow time is needed) but provides a faster total cure than MBT alone. It is ideal for continuous vulcanization (CV) lines (e.g., microwave or salt bath curing) where rapid onset is required to prevent profile collapse.

Pathway Visualization

The following diagram illustrates the dissociation pathways of the Salt versus the Sulfenamide, highlighting why the Salt is "scorchier."

G cluster_0 Pre-Cure State (Room Temp) cluster_1 Thermal Activation (>100°C) cluster_2 Crosslinking Complex CBS CBS (Sulfenamide) Covalent S-N Bond Dissoc_CBS Slow Homolytic Cleavage (Induction Period) CBS->Dissoc_CBS Heat SALT MBT-CHA Salt Ionic Bond Dissoc_Salt Rapid Ionic Dissociation (Immediate Release) SALT->Dissoc_Salt Heat MBT_Free Free MBT (Acidic Species) Dissoc_CBS->MBT_Free Delayed Amine_Free Free Cyclohexylamine (Basic Activator) Dissoc_CBS->Amine_Free Delayed Dissoc_Salt->MBT_Free Fast Dissoc_Salt->Amine_Free Fast ZnComplex Active Zinc-Amine-MBT Complex MBT_Free->ZnComplex Amine_Free->ZnComplex Solubilizes ZnO Crosslink EPDM Sulfur Crosslinks ZnComplex->Crosslink + Sulfur + EPDM

Caption: Comparative dissociation pathways. The ionic salt releases active species immediately, while the covalent sulfenamide (CBS) requires bond cleavage, resulting in delayed action.

Troubleshooting & Optimization

  • Problem: Scorch (Premature Cure).

    • Observation: Compound cures in the extruder or mold runner.

    • Solution: The MBT-CHA salt is likely too fast. Blend with CBS. A 50:50 blend of Salt:CBS can tailor the induction time. Alternatively, add a retarder like PVI (N-(cyclohexylthio)phthalimide) at 0.1-0.3 PHR.

  • Problem: Blooming.

    • Observation: White powder on the surface of cured rubber.

    • Cause: Unreacted salt or amine salts formed with stearic acid.

    • Solution: Ensure adequate ZnO is present (5 PHR) to fully complex the MBT. Reduce the dosage of the salt and supplement with a secondary accelerator like TMTD (Tetramethylthiuram disulfide) for synergy.

References

  • Datta, R. N. (2002). "Rubber Curing Systems."[1][4][5] Rapra Review Reports, 12(12).

  • Kruželák, J., Sýkora, R., & Hudec, I. (2016). "Sulphur Vulcanization of Rubber Compounds: Overview." Chemical Papers, 70(12), 1533–1555.

  • Akrochem Corporation. (n.d.). "Accelerator MBT & Derivatives Technical Data." Akrochem Product Literature.

  • Coran, A. Y. (2005). "Vulcanization."[1][2][4][6][7] In Science and Technology of Rubber (Third Edition), Elsevier.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: MBT Cyclohexylamine Salt Stability &amp; Storage

Executive Summary & Core Mechanism The Central Challenge: The instability of MBT Cyclohexylamine salt (often referred to as MBT-CHA ) stems from its nature as a weak acid-weak base salt.[1] Unlike metal salts (e.g., Sodi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Central Challenge: The instability of MBT Cyclohexylamine salt (often referred to as MBT-CHA ) stems from its nature as a weak acid-weak base salt.[1] Unlike metal salts (e.g., Sodium-MBT), the cation (cyclohexylamine) is volatile.

The "Vicious Cycle" of Degradation: Storage degradation is rarely a single event; it is a cascade failure driven by Le Chatelier’s Principle .[1]

  • Dissociation: The salt exists in equilibrium with free MBT and free Cyclohexylamine (CHA).[1]

  • Loss of Base: CHA is volatile and hygroscopic.[1] It escapes the matrix or reacts with atmospheric CO₂ to form carbonates.[1][2][3]

  • Equilibrium Shift: As CHA is lost, the equilibrium shifts to release more free MBT.[1]

  • Oxidation: Free MBT is highly susceptible to oxidation, forming Dibenzothiazole Disulfide (MBTS), which is insoluble and inactive for many applications.[1]

Diagnostic Matrix: Visual & Physical Indicators

Use this table to rapidly identify the state of your material.

SymptomProbable CauseChemical MechanismAction Required
White "Crust" or Crystals Carbonation of AmineFree Cyclohexylamine reacts with atmospheric CO₂ ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Cyclohexylammonium carbonate.[1]
Filter: The crust is water-soluble but changes stoichiometry.[1] Recrystallize if purity is critical.
Yellow/Brown Discoloration Oxidation (MBTS)Free MBT oxidizes to MBTS (Disulfide).[1]Reject: If severe, the material has lost activity.[1] MBTS is insoluble in water.[1][4]
Ammonia/Fishy Odor Amine DissociationHigh temperature or moisture causing CHA release.[1]Ventilate: Material is actively degrading.[1] Move to cooler storage immediately.
Insolubility in Water Advanced OxidationConversion to MBTS (hydrophobic).[1]Critical Failure: The salt should be water-soluble.[1] Presence of precipitate indicates >5% degradation.[1]

The Degradation Pathway (Visualized)

The following diagram illustrates the cascade failure of MBT-CHA during improper storage.

MBT_Degradation Salt MBT-Cyclohexylamine Salt (Water Soluble) Dissociation Equilibrium Dissociation (Moisture/Heat Triggered) Salt->Dissociation H2O / Heat FreeMBT Free MBT (Acid) (Thiol Form) Dissociation->FreeMBT FreeCHA Free Cyclohexylamine (Base) (Volatile) Dissociation->FreeCHA MBTS MBTS (Disulfide) (Insoluble Contaminant) FreeMBT->MBTS + O2 (Oxidation) FreeCHA->Dissociation Loss shifts eq. right Carbonate Cyclohexylammonium Carbonate (White Crust) FreeCHA->Carbonate + CO2 (Irreversible Loss) Atmosphere Atmospheric CO2 & O2 FreeCHA->Atmosphere Evaporation

Caption: Figure 1. The "Vicious Cycle" of MBT-CHA degradation.[1] Loss of the volatile amine (CHA) drives the formation of insoluble disulfide (MBTS).

Troubleshooting FAQs & Protocols

Q1: My material has turned pale yellow. Can I still use it?

Technical Insight: Pure MBT-CHA is white to off-white.[1] Yellowing indicates the presence of free MBT or early-stage oxidation to MBTS.[1] Self-Validating Test (Solubility Check):

  • Dissolve 1g of the salt in 20mL of distilled water.

  • Result A (Clear Solution): The yellowing is superficial (trace free MBT). It is likely safe for use in rubber vulcanization but may affect pH-sensitive biological assays.[1]

  • Result B (Turbid/Precipitate): The precipitate is likely MBTS (insoluble).[1] Do not use. The active concentration is compromised.[1]

Q2: The container smells strongly of fish/ammonia. Is this normal?

Technical Insight: While Cyclohexylamine has a natural amine odor, a strong blast of odor upon opening indicates active dissociation [1].[1] Immediate Action:

  • Check pH: Dissolve a small sample in water.[1] The pH should be alkaline (>10).[1] If the pH has dropped significantly (<9), the amine content is depleted.

  • Reseal: Purge the headspace with Nitrogen or Argon to stop the "Amine Leaching" effect.[1]

Q3: How do I definitively quantify the degradation? (HPLC Protocol)

Expertise: Relying on melting point is deceptive because the salt decomposes upon melting.[1] HPLC is the only robust method to separate the Salt, Free MBT, and MBTS.

Protocol: Reverse-Phase Separation of MBT Species Based on modified benzothiazole separation methods [2, 3].

  • Column: C18 (e.g., Agilent Zorbax Eclipse or Waters Bondapak), 150mm x 4.6mm, 5µm.

  • Mobile Phase:

    • A: Water + 0.1% Phosphoric Acid (pH ~3.0)

    • B: Acetonitrile[1][5]

    • Gradient: 30% B to 80% B over 15 mins.[1]

  • Detection: UV at 325 nm (Specific to the benzothiazole ring; avoids interference from simple amines).[1]

  • Flow Rate: 1.0 mL/min.[1][6][7]

Data Interpretation:

Retention Order (Approx) Species Acceptance Criteria
Early Eluting Free Cyclohexylamine (Often not seen at 325nm, requires 210nm)
Mid Eluting MBT (Thiol) Main Peak (Quantify as Salt equivalent)

| Late Eluting | MBTS (Disulfide) | < 1.0% (Impurity) |

Storage & Handling SOP

To prevent the "Vicious Cycle" described in Figure 1, implement the following storage protocol.

Storage_Protocol Start Incoming Material Environment Temp < 25°C Humidity < 40% Start->Environment Container Container Type: HDPE or Glass (Avoid Metal) Environment->Container Seal Headspace Purge (N2 or Ar) Container->Seal Usage Use First-In First-Out (FIFO) Seal->Usage

Caption: Figure 2.[1][3] Critical Control Points for MBT-CHA Storage.

  • Temperature Control: Store below 25°C. Higher temperatures increase the vapor pressure of Cyclohexylamine, accelerating dissociation.[1]

  • Atmosphere: The container must be airtight.[1][3] Exposure to air allows CO₂ to scavenge the amine (forming carbonate crusts) and O₂ to oxidize the MBT [4].

  • Re-sealing: If a drum is opened, it must be purged with inert gas (Nitrogen) before resealing to displace moisture and oxygen.[1]

References

  • PubChem. (n.d.).[1] Cyclohexylamine Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'-Dithiobis-Benzothiazole by Reverse Phase HPLC. Retrieved from [Link][7]

  • ECHA (European Chemicals Agency). (n.d.).[1][8] Registration Dossier - 2(3H)-Benzothiazolethione (MBT). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Thermal Aging Properties with MBT Cyclohexylamine Salt (CBS Accelerator)

Welcome to the technical support center for utilizing 2-Mercaptobenzothiazole (MBT) cyclohexylamine salt, more commonly known in the industry as N-cyclohexyl-2-benzothiazole sulfenamide (CBS), to enhance the thermal agin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for utilizing 2-Mercaptobenzothiazole (MBT) cyclohexylamine salt, more commonly known in the industry as N-cyclohexyl-2-benzothiazole sulfenamide (CBS), to enhance the thermal aging properties of your rubber compounds. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the durability and lifespan of elastomeric materials under thermal stress. Here, you will find in-depth troubleshooting guidance and frequently asked questions to navigate the complexities of your experimental work.

The Role of MBT Cyclohexylamine Salt (CBS) in Thermal Stability

MBT cyclohexylamine salt, or CBS, is a primary accelerator renowned for its delayed-action mechanism, providing a crucial "scorch safety" window during the processing of rubber compounds.[1][2][3][4] This characteristic prevents premature vulcanization during mixing and shaping.[1][2] Upon reaching the vulcanization temperature, CBS decomposes to generate active sulfurating species that facilitate the formation of a stable, three-dimensional crosslink network within the rubber matrix.[1][5][6]

It is this uniform and robust crosslink structure that is fundamental to the enhanced thermal aging resistance of the vulcanizate.[1][2] A well-formed network improves the material's ability to withstand the deleterious effects of heat and oxygen, which are the primary drivers of thermal aging.[7] Thermal aging typically leads to a loss of elasticity, increased hardness, and the formation of microcracks, ultimately causing product failure.[7][8] By creating a more resilient molecular architecture, CBS helps to mitigate these degradation pathways.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the underlying scientific rationale.

Question 1: My rubber compound is exhibiting scorch (premature vulcanization) during mixing and processing. How can I resolve this?

Answer:

Scorch is a common issue when working with accelerators, and with CBS, it indicates that the vulcanization process is initiating too early. Here’s how you can troubleshoot this:

  • Reduce Mixing Temperature: CBS has a specific activation temperature. If your mixing temperature is too high, you may be prematurely initiating the decomposition of the accelerator. As a general guideline, for open mill mixing, temperatures should be maintained between 140°C and 180°C, and for internal mixing, between 150°C and 190°C.[9]

  • Optimize Accelerator System:

    • Primary Accelerator Choice: While CBS offers good scorch safety, for extremely demanding processing conditions, you might consider a sulfenamide with a longer delay, such as N,N′-dicyclohexyl-2-benzothiazole sulfenamide (DCBS).[10]

    • Secondary Accelerators: Be mindful of the secondary accelerators used. Basic accelerators like guanidines (e.g., DPG) can significantly reduce scorch time when used to "kick" the primary sulfenamide accelerator.[11] Consider reducing the dosage of the secondary accelerator.

  • Introduce a Pre-Vulcanization Inhibitor (PVI): The addition of a PVI, such as N-(Cyclohexylthio)phthalimide (CTP), can effectively delay the onset of vulcanization without significantly impacting the cure rate.[11][12]

Question 2: After thermal aging, the mechanical properties (e.g., tensile strength, elongation at break) of my rubber samples are significantly worse than expected. What could be the cause?

Answer:

Poor retention of mechanical properties after thermal aging suggests that the vulcanizate is not adequately resisting thermo-oxidative degradation. Here are the likely culprits and their solutions:

  • Sub-optimal Crosslink Density:

    • Insufficient Cure: An under-cured network will have fewer and less stable crosslinks, making it more susceptible to degradation. Verify your cure time and temperature. You may need to increase the cure time or temperature to achieve optimal crosslinking.

    • Incorrect Accelerator Dosage: The concentration of CBS is critical. Too little may result in an insufficient crosslink density. Conversely, an excessive amount does not always equate to better properties and can sometimes lead to other issues. A typical dosage for primary accelerators like CBS is between 0.5 to 1.5 parts per hundred rubber (phr).[11]

  • Inadequate Antioxidant Package: While CBS contributes to a stable network, it is not a standalone solution for thermal aging. It should be used in conjunction with a dedicated antioxidant system.

    • Primary Antioxidants: These are "radical scavengers" that interrupt the free-radical chain reactions of oxidation. Amines and hindered phenols are common primary antioxidants.[10]

    • Secondary Antioxidants: These decompose hydroperoxides into non-radical products. Phosphites and thioesters are examples of secondary antioxidants.[10] A synergistic blend of primary and secondary antioxidants is often most effective.

  • Filler and Plasticizer Interactions: Certain fillers and plasticizers can interfere with the vulcanization process, affecting the efficiency of the CBS accelerator and the final network structure.[13] Ensure that your chosen fillers and plasticizers are compatible with your cure system.

Question 3: I am observing a significant increase in the hardness of my rubber samples after thermal aging. How can I mitigate this?

Answer:

An excessive increase in hardness upon thermal aging is typically a result of continued crosslinking or oxidative chain scission followed by recombination, leading to a more rigid structure.[8]

  • Optimize Cure System for Reversion Resistance:

    • Sulfur-to-Accelerator Ratio: An efficient vulcanization (EV) or semi-efficient vulcanization (SEV) system, which uses a lower sulfur content and a higher accelerator-to-sulfur ratio, can produce a network dominated by more thermally stable monosulfidic and disulfidic crosslinks. These are more resistant to the rearrangement and further crosslinking that can occur during thermal aging compared to polysulfidic crosslinks.

    • Sulfenamide Choice: Sulfenamide accelerators like CBS are known to provide good resistance to reversion (the loss of crosslinks and properties upon over-curing).[14]

  • Incorporate Heat-Resistant Polymers: If the application demands very high-temperature resistance, consider blending your primary elastomer with a more inherently heat-stable polymer.

  • Review Antioxidant System: A robust antioxidant package can help to prevent the oxidative reactions that lead to increased crosslinking during thermal aging.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism by which MBT cyclohexylamine salt (CBS) enhances thermal aging properties?

A1: The primary mechanism is through the formation of a stable and uniform crosslink network during vulcanization.[1] This network, composed of strong chemical bonds between the polymer chains, provides the rubber with improved elasticity, durability, and thermal stability.[15] The controlled, delayed-action nature of CBS ensures that these crosslinks are formed efficiently and homogeneously throughout the rubber matrix once the vulcanization temperature is reached.[1] This robust structure is more resistant to the chain scission and oxidative degradation that occur at elevated temperatures.[9]

Q2: What is the recommended dosage of CBS for optimal thermal aging performance?

A2: The optimal dosage of CBS depends on several factors, including the type of rubber, the other components of the formulation (fillers, plasticizers, etc.), and the desired cure characteristics. However, a general starting point for CBS as a primary accelerator is in the range of 0.5 to 1.5 phr (parts per hundred rubber).[11] It is crucial to perform experimental trials to determine the ideal concentration for your specific application.

Q3: Can CBS be used as the sole agent for imparting thermal stability?

A3: While CBS is crucial for creating a thermally stable crosslink network, it is not a dedicated antioxidant. For optimal thermal aging resistance, CBS should be used as part of a comprehensive cure and protection system that includes primary and/or secondary antioxidants. These additives work synergistically with the stable network formed by the CBS-accelerated vulcanization to protect the rubber from oxidative degradation.[10]

Q4: Are there any compatibility issues I should be aware of when using CBS?

A4: Yes, compatibility is a key consideration in rubber compounding.

  • Fillers: Some fillers can interact with the accelerator, potentially reducing its effectiveness.[13]

  • Plasticizers: Certain plasticizers may inhibit the curing process, leading to slower cure rates and inferior mechanical properties.[13]

  • Other Accelerators: When used in combination, the choice of secondary accelerator can significantly impact the scorch safety and cure rate.[11]

It is always advisable to consult compatibility charts or conduct preliminary compatibility studies when formulating a new rubber compound.

Q5: How does the thermal stability imparted by CBS compare to other classes of accelerators?

A5: Sulfenamide accelerators like CBS generally provide an excellent balance of processing safety (scorch delay) and good thermal aging properties due to the stable crosslink networks they help create.[3][10]

  • Thiazoles (e.g., MBT, MBTS): These are often more scorchy (less processing safety) than sulfenamides.[10]

  • Thiurams (e.g., TMTD): These are ultra-fast accelerators and can provide excellent heat resistance, but they have very low scorch safety when used alone.[3][10] They are often used as secondary accelerators with sulfenamides.

  • Guanidines (e.g., DPG): These are slow accelerators and are typically used as secondary accelerators to activate thiazoles or sulfenamides.[10]

For applications requiring a good balance of processing safety and thermal stability, CBS is a preferred choice.

Experimental Protocols

Protocol 1: Basic Formulation for Thermal Aging Study

This protocol provides a starting point for evaluating the effect of CBS on the thermal aging of a general-purpose rubber.

Componentphr (parts per hundred rubber)Purpose
Natural Rubber (SMR 20)100Base Polymer
N330 Carbon Black50Reinforcing Filler
Zinc Oxide5Activator
Stearic Acid2Co-activator/Dispersing Aid
CBS (MBT Cyclohexylamine Salt)1.0Primary Accelerator
Sulfur2.0Vulcanizing Agent
Antioxidant (e.g., TMQ)1.5Protective Agent

Mixing Procedure (Two-Stage Mixing):

  • Stage 1 (Masterbatch):

    • In an internal mixer, add the natural rubber and masticate for 1-2 minutes.

    • Add the carbon black, zinc oxide, and stearic acid. Mix until a homogenous blend is achieved (typically 3-5 minutes).

    • Ensure the temperature does not exceed 120°C to prevent premature scorch.

    • Discharge the masterbatch and sheet it out on a two-roll mill. Allow it to cool to room temperature.

  • Stage 2 (Final Mix):

    • On a cooled two-roll mill, add the masterbatch.

    • Add the CBS, sulfur, and antioxidant.

    • Mix until all ingredients are fully dispersed (typically 4-6 minutes), keeping the mill temperature low (below 100°C).

    • Sheet the final compound and allow it to mature for at least 24 hours at room temperature before vulcanization.

Protocol 2: Evaluation of Thermal Aging Properties

This protocol follows the general principles outlined in ASTM D573 and ISO 188.[7][8][13][15][16][17][18][19][20][21]

  • Sample Preparation:

    • Vulcanize the compounded rubber sheets in a compression molding press at a predetermined temperature and time (e.g., 160°C for 15 minutes).

    • From the vulcanized sheets, die-cut dumbbell-shaped test specimens for tensile testing and other required geometries for hardness and other tests.

  • Initial Property Measurement (Unaged):

    • Measure the initial tensile strength, elongation at break, and modulus of a set of unaged specimens according to ASTM D412 or ISO 37.

    • Measure the initial hardness (Shore A) according to ASTM D2240 or ISO 7619-1.

  • Accelerated Thermal Aging:

    • Place the remaining test specimens in a calibrated, circulating air oven.

    • Set the aging temperature (e.g., 70°C, 100°C, or 125°C, depending on the expected service conditions).[8]

    • Age the specimens for a specified duration (e.g., 72, 168, or 504 hours).[8]

  • Post-Aging Property Measurement:

    • After the aging period, remove the specimens from the oven and allow them to cool to room temperature for at least 24 hours in a standard laboratory atmosphere.

    • Measure the tensile properties and hardness of the aged specimens using the same methods as for the unaged samples.

  • Data Analysis:

    • Calculate the percentage change in each property after aging using the following formula: % Change = [(Aged Value - Unaged Value) / Unaged Value] * 100

    • A lower percentage change indicates better thermal aging resistance.

Visualizing the Workflow and Mechanisms

Experimental Workflow for Thermal Aging Analysis

experimental_workflow cluster_compounding Compounding cluster_vulcanization Vulcanization & Sample Prep cluster_testing Testing & Analysis A 1. Masterbatch Mixing (Rubber, Filler, Activators) B 2. Final Mixing (Add CBS, Sulfur, Antioxidant) A->B C 3. Compression Molding B->C D 4. Die-Cutting Specimens C->D E 5. Initial Property Testing (Unaged Samples) D->E F 6. Accelerated Aging (Air Oven) E->F G 7. Post-Aging Property Testing F->G H 8. Data Analysis (% Property Change) G->H

Caption: Workflow for evaluating thermal aging properties.

Mechanism of CBS in Enhancing Thermal Stability

cbs_mechanism cluster_process Vulcanization Process cluster_outcome Outcome CBS MBT Cyclohexylamine Salt (CBS) Heat Heat (Vulcanization Temp) CBS->Heat Active_Species Active Sulfurating Species Heat->Active_Species Decomposition Rubber_Chains Rubber Polymer Chains Active_Species->Rubber_Chains Reaction with Crosslinked_Network Stable Crosslinked Network Rubber_Chains->Crosslinked_Network Forms Enhanced_Properties Improved Mechanical Properties Crosslinked_Network->Enhanced_Properties Thermal_Stability Enhanced Thermal Aging Resistance Enhanced_Properties->Thermal_Stability

Caption: CBS mechanism for improved thermal stability.

References

  • ISO 188:2011. Rubber, vulcanized or thermoplastic — Accelerated ageing and heat resistance tests. International Organization for Standardization. [Link]

  • ISO 188:2023. Rubber, vulcanized or thermoplastic — Accelerated ageing and heat resistance tests. The ANSI Blog. [Link]

  • ASTM D573-04(2019). Standard Test Method for Rubber—Deterioration in an Air Oven. ASTM International. [Link]

  • EUROLAB. ASTM D573-04 Standard Test Method for Rubber - Deterioration in Air Oven. [Link]

  • Coi Rubber Products. ASTM D573 Air Oven Test. [Link]

  • LabsInUS. ASTM D573 Standard Test Method for Rubber—Deterioration in an Air Oven. [Link]

  • Elastocon AB. ISO 188 – Accelerated ageing on rubbers and elastomers. [Link]

  • Scribd. Astm D 573 99. [Link]

  • chembroad. Sulfenamide Accelerators: Understanding Its Role. [Link]

  • iTeh Standards. ISO-188-1998.pdf. [Link]

  • Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. [Link]

  • The Science Behind CBS: How It Boosts Rubber Performance. The Science Behind CBS: How It Boosts Rubber Performance. [Link]

  • QingDao Rayway Chemical Co.,Ltd. What is Rubber Accelerator CBS?. [Link]

  • chembroad. Rubber Accelerator CBS. [Link]

  • ResearchGate. Activators in Accelerated Sulfur Vulcanization | Request PDF. [Link]

  • Optimizing Rubber Formulations: The Benefits of Delayed-Action Accelerators like CBS. Optimizing Rubber Formulations: The Benefits of Delayed-Action Accelerators like CBS. [Link]

  • chembroad. CBS in Rubber Compounding: Benefits and Applications. [Link]

  • CYCLOHEXYL BENZOTHIAZOLE SULFENAMIDE. CYCLOHEXYL BENZOTHIAZOLE SULFENAMIDE. [Link]

  • Ataman Kimya. N-CYCLOHEXYL-2-BENZOTHIAZOLE SULFENAMIDE. [Link]

  • Wellt Chemicals. The Ultimate Guide to Sulfenamide Accelerator in 2024. [Link]

  • Lusida Rubber Products. Vulcanization & Accelerators. [Link]

  • ResearchGate. Synthesis of rubber vulcanization accelerator n-cyclohexyl-2-benzothiazolesulphenamide with crude 2-mercaptobenthiazole. [Link]

  • Behavior of Sulfenamide Accelerators under Adverse Processing Conditions in. Behavior of Sulfenamide Accelerators under Adverse Processing Conditions in. [Link]

  • Top Reasons Rubber Chemicals Fail During Manufacturing – Troubleshooting & Expert Solutions. Top Reasons Rubber Chemicals Fail During Manufacturing – Troubleshooting & Expert Solutions. [Link]

  • Role of Accelerators in Vulcanization Chemistry – MBT, CBS, TBBS, TMTD Explained. Role of Accelerators in Vulcanization Chemistry – MBT, CBS, TBBS, TMTD Explained. [Link]

  • The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate. The Key Role of Vulcanization Accelerators in the Rubber Industry: The Balance Between Processing Safety and Vulcanization Rate. [Link]

  • ResearchGate. The role of the activator during the vulcanization of natural rubber using sulfenamide accelerator type | Request PDF. [Link]

  • SciSpace. Effects of Accelerators on the Vulcanization Properties of Silica vs. Carbon Black Filled Natural Rubber Compounds. [Link]

  • A Guide to High-Temperature-Resistant Rubber Materials. A Guide to High-Temperature-Resistant Rubber Materials. [Link]

  • What Industries need High-temperature-resistant Rubber products?. What Industries need High-temperature-resistant Rubber products?. [Link]

  • ResearchGate. Crosslink density for different ratio of accelerator between TMTD and CBS. [Link]

  • What is the Highest Temperature Rubber Can Handle? Types. What is the Highest Temperature Rubber Can Handle? Types. [Link]

Sources

Troubleshooting

Technical Support Center: Reversion Resistance in Natural Rubber (NR)

Topic: Application of MBT-Cyclohexylamine Salt Chemistries Executive Summary & Mechanism The Core Problem: Natural Rubber (NR) suffers from reversion —the degradation of the crosslink network upon over-curing or exposure...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of MBT-Cyclohexylamine Salt Chemistries

Executive Summary & Mechanism

The Core Problem: Natural Rubber (NR) suffers from reversion —the degradation of the crosslink network upon over-curing or exposure to high service temperatures.[1][2][3][4][5][6] This is thermodynamically driven by the instability of polysulfidic crosslinks (


, where 

), which break down into cyclic sulfides or cause main-chain scission, leading to a dramatic loss in modulus (stiffness) and tensile strength.

The Solution: MBT-Cyclohexylamine Salt Chemistry The "MBT-Cyclohexylamine salt" effectively refers to the active intermediate formed by Sulfenamide accelerators (specifically CBS or CZ : N-cyclohexyl-2-benzothiazolesulfenamide).

While often added as the covalent sulfenamide (CBS), the mechanism relies on its thermal decomposition into the MBT (acidic) and Cyclohexylamine (basic) moieties. This specific "salt" complex provides delayed action , allowing for the formulation of Efficient Vulcanization (EV) systems.

  • Why it works: The salt structure blocks the mercapto group of MBT at processing temperatures (preventing scorch). At vulcanization temperatures (

    
    ), it releases the amine, which activates the zinc complex. This allows you to use a High Accelerator / Low Sulfur  ratio.
    
  • Result: This ratio favors the formation of Mono- (

    
    ) and Di-sulfidic (
    
    
    
    ) crosslinks
    , which have significantly higher bond dissociation energies (
    
    
    ) compared to polysulfidic links (
    
    
    ), thereby resisting reversion.
Mechanism Visualization

VulcanizationMechanism CBS CBS (Accelerator) Intermediate MBT-Cyclohexylamine Salt Complex CBS->Intermediate Decomposition Heat Heat (>140°C) Heat->Intermediate ActiveS Active Sulfurating Agent (Zn-MBT-Amine) Intermediate->ActiveS + ZnO/Stearic Acid Poly Polysulfidic Links (Sx) (Unstable) ActiveS->Poly High Sulfur/Low Accel (Conventional System) Mono Mono/Di-sulfidic Links (S1/S2) (Stable) ActiveS->Mono Low Sulfur/High Accel (EV System Enabled by Salt) Reversion Reversion (Modulus Drop) Poly->Reversion Overcure/Heat Mono->Reversion Resistant

Figure 1: The pathway showing how the MBT-Cyclohexylamine complex enables stable crosslink formation (EV System) to bypass the reversion prone polysulfidic route.

Troubleshooting Guides (FAQ Format)

Q1: I switched to an MBT-Cyclohexylamine system (CBS), but I am still seeing significant reversion (torque drop) after


. Why? 

Diagnosis: You likely retained a Conventional Vulcanization (CV) sulfur ratio.[1]

  • The Cause: Even with the right accelerator, if your Sulfur dosage is high (

    
    ) and Accelerator is low (
    
    
    
    ), mass action dictates the formation of polysulfidic bonds.
  • The Fix: Move to a Semi-EV or EV system.[5]

    • Action: Reduce Sulfur to

      
      . Increase the MBT-Cyclohexylamine accelerator to 
      
      
      
      .
    • Target: An Accelerator/Sulfur (A/S) ratio

      
      .
      

Q2: My scorch time (


) is too short, causing processing issues. Is the amine causing this? 

Diagnosis: Yes, the cyclohexylamine released is a strong base and boosts cure rate rapidly once released.

  • The Cause: High processing temperatures (

    
     in mixing) or insufficient retarder.
    
  • The Fix:

    • PVI (Pre-Vulcanization Inhibitor): Add

      
       of CTP (N-(cyclohexylthio)phthalimide). This scavenges the initial MBT released, delaying the onset without affecting the final modulus.
      
    • Temperature Control: Ensure dump temperature of the final pass does not exceed

      
      .
      

Q3: I see "Marching Modulus" (torque keeps rising) instead of a flat plateau. Is this reversion?

Diagnosis: No, this is the opposite. This is "marching cure," common in high-accelerator/low-sulfur systems or when using secondary accelerators incorrectly.

  • The Cause: The crosslinking reaction is sluggish but persistent due to high thermal stability and low sulfur availability.

  • The Fix:

    • If the marching is slight, it is acceptable for reversion resistance.

    • To flatten the curve: Add a small amount of a "kicker" or secondary accelerator like TMTD or DPG (

      
      ), but be careful—this reduces scorch safety.
      
Experimental Protocols
Protocol A: Optimization of A/S Ratio for Reversion Resistance

Objective: Determine the optimal Accelerator (MBT-Cyclohexylamine) to Sulfur ratio to minimize reversion (


) while maintaining Modulus (

).

Workflow Diagram:

ExperimentalWorkflow Start Start Optimization Formulation Base Masterbatch (NR, Carbon Black, ZnO, Stearic Acid) Start->Formulation Split Split into 3 Groups Formulation->Split Group1 CV System S: 2.5 | Acc: 0.6 (Control) Split->Group1 Group2 Semi-EV System S: 1.5 | Acc: 1.5 Split->Group2 Group3 EV System S: 0.8 | Acc: 2.5 Split->Group3 Mix Final Pass Mixing (Max Temp < 105°C) Group1->Mix Group2->Mix Group3->Mix Test MDR 2000 Rheometer 160°C for 60 mins Mix->Test Analyze Calculate Reversion %: ((Max Torque - Torque@60m) / Max Torque) * 100 Test->Analyze Decision Select Formulation with Reversion < 5% & Adequate Modulus Analyze->Decision

Figure 2: Experimental workflow for optimizing the Sulfur/Accelerator ratio.

Step-by-Step Methodology:

  • Masterbatch Preparation (Internal Mixer):

    • Ingredients: NR (SMR 10/20) 100 phr, Carbon Black (N330) 50 phr, ZnO 5 phr, Stearic Acid 2 phr, Antioxidant (6PPD) 1 phr.

    • Mixing: Mix for 4 mins, dump at

      
      . Allow to cool for 24 hours.
      
  • Finalization (Two-Roll Mill):

    • Set mill temperature to

      
      .
      
    • Add Masterbatch.

    • Add Curatives: Add Sulfur and MBT-Cyclohexylamine (CBS) according to the ratios in the diagram above.

    • Critical Step: Cut and fold 3/4 times. Total time max 5 mins to prevent heat buildup.

  • Rheometry Testing:

    • Equipment: Moving Die Rheometer (MDR).

    • Settings:

      
       (or 
      
      
      
      for accelerated reversion testing), Arc
      
      
      .
    • Duration: Run for 60 minutes (extended time is necessary to observe reversion).

  • Data Analysis:

    • Record

      
       (Max Torque) and 
      
      
      
      (Torque at 60 mins).
    • Calculate Reversion % using the formula in the diagram.

Data Reference & Expectations

The following table illustrates the expected shift in properties when transitioning from a Conventional System to an MBT-Cyclohexylamine driven EV system.

ParameterConventional (CV)Semi-EV (Optimization)Efficient (EV)
Sulfur (phr) 2.51.50.8
MBT-Cyclohexylamine (phr) 0.61.52.5
A/S Ratio 0.241.03.12
Crosslink Type ~90% PolysulfidicMixed~80% Mono/Di-sulfidic
Scorch Safety (

)
ModerateGoodExcellent (Delayed Action)
Reversion @ 170°C (60m) High (>20% loss) Moderate (<10% loss) Negligible (<2% loss)
Heat Aging Resistance PoorGoodExcellent
Fatigue Life ExcellentGoodModerate

Note: While EV systems solve reversion, they may reduce fatigue life due to the rigidity of mono-sulfidic bonds. The Semi-EV system is often the "Sweet Spot" for industrial applications.

References
  • Bateman, L., et al. "Chemistry of Vulcanization." The Chemistry and Physics of Rubber-Like Substances, McLaren, London, 1963. (Foundational text on Sulfidic Crosslink Bond Energies).
  • Datta, R. N. "Vulcanization: Conventional and Semi-Efficient Systems." Rubber Technologist's Handbook, Rapra Technology, 2001.

  • Ignatz-Hoover, F. "Sulfenamide Accelerators: Mechanisms and Applications." Rubber World, 2018. (Detailed review of CBS/TBBS kinetics).
  • Kruzel, A. "Influence of Accelerator/Sulfur Ratio on Reversion Resistance of Natural Rubber." Journal of Elastomers & Plastics, Vol 52, 2020.

  • Coran, A. Y. "Vulcanization." Science and Technology of Rubber, Academic Press, 2013.

Sources

Reference Data & Comparative Studies

Validation

Comparative Method Validation: HPLC-UV Quantification of MBT Cyclohexylamine Salt Residues

Executive Summary In pharmaceutical packaging and rubber manufacturing, 2-Mercaptobenzothiazole (MBT) cyclohexylamine salt (CAS: 4849-32-5) is a critical vulcanization accelerator. However, its residues pose significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical packaging and rubber manufacturing, 2-Mercaptobenzothiazole (MBT) cyclohexylamine salt (CAS: 4849-32-5) is a critical vulcanization accelerator. However, its residues pose significant leachable and extractable (L&E) risks due to the potential toxicity of its dissociation products: free MBT (a potential carcinogen) and Cyclohexylamine (CHA, a neurotoxin).

This guide provides a rigorous technical comparison and validation protocol for detecting these residues. While Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers the highest sensitivity for both moieties, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) remains the industry workhorse for routine quality control due to its robustness and cost-efficiency.

The Core Analytical Challenge: In solution, the salt dissociates.



  • MBT Moiety: Possesses a strong chromophore (UV active at ~324 nm).

  • CHA Moiety: Lacks a chromophore (UV inactive), requiring refractive index (RI) detection, derivatization, or Mass Spectrometry.

This guide focuses on validating an HPLC-UV method targeting the MBT moiety as the stoichiometric marker for the salt, while objectively comparing it against LC-MS/MS and GC-MS alternatives.

Comparative Analysis: HPLC-UV vs. Alternatives

Before establishing a protocol, researchers must select the method that aligns with their sensitivity requirements and available instrumentation.

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-UV (Recommended for QC) LC-MS/MS (Triple Quad) GC-MS
Primary Analyte MBT (CHA requires derivatization)Both MBT and CHACHA (MBT is thermally labile)
Sensitivity (LOD) 0.05 - 0.1 µg/mL (ppm)0.5 - 1.0 ng/mL (ppb)10 - 50 ng/mL (ppb)
Selectivity Moderate (Risk of co-elution)High (Mass filtering)High (Spectral fingerprint)
Throughput High (10-15 min run)Medium (Requires equilibration)Low (Long run times)
Cost per Sample $ (Low)

$ (High)

(Medium)
Key Limitation Cannot directly quantify CHA without fluorescence tagging.Matrix effects (ion suppression).MBT often degrades to MBTS (disulfide) in the injector port.
Decision Logic for Method Selection

The following diagram illustrates the decision process for selecting the appropriate validation path based on regulatory needs.

MethodSelection Start Start: Residue Analysis Need Goal Define Analytical Goal Start->Goal Trace Trace Level (ppb) L&E Study? Goal->Trace High Sensitivity Routine Routine QC (ppm) Raw Material? Goal->Routine Cost/Speed LCMS Select LC-MS/MS (Detects MBT & CHA) Trace->LCMS HPLC Select HPLC-UV (Quantify MBT only) Routine->HPLC GCMS Select GC-MS (If CHA is priority) Routine->GCMS CHA Specific

Figure 1: Decision matrix for selecting the analytical technique based on sensitivity needs and target analyte.

The Optimized HPLC-UV Protocol

This protocol is designed to quantify the MBT moiety.[1][2] If the salt stoichiometry is 1:1, the concentration of the salt can be calculated from the MBT content.

Reagents and Materials
  • Reference Standard: 2-Mercaptobenzothiazole (purity >99%).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (Milli-Q or equivalent).

  • Buffer: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
  • Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).

Chromatographic Conditions
  • Mobile Phase A: 20 mM Phosphate Buffer (pH 3.0 ± 0.1). Note: Acidic pH ensures MBT is in its protonated thione form, improving peak shape.

  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Isocratic Mode: 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV at 324 nm (Lambda max for MBT).

Sample Preparation (Extraction)

For rubber stoppers or packaging materials:

  • Cut the sample into small pieces (< 2 mm).

  • Extraction Solvent: Use THF (Tetrahydrofuran) or Isopropanol. Reasoning: MBT salts are poorly soluble in water but soluble in polar organic solvents.

  • Sonicate for 30 minutes at 40°C.

  • Filter through a 0.45 µm PTFE filter.

  • Dilute with Mobile Phase to match the solvent strength (prevents peak distortion).

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated against the following parameters.

Specificity
  • Objective: Ensure no interference from the rubber matrix or CHA.

  • Procedure: Inject a blank extract, a placebo rubber extract, and the standard.

  • Acceptance Criteria: No interfering peaks at the retention time of MBT (~4.5 - 5.0 min). Peak purity index (via Diode Array Detector) should be > 0.99.

Linearity
  • Range: 0.1 µg/mL to 50 µg/mL.

  • Procedure: Prepare 5 concentration levels (e.g., 0.1, 1, 10, 25, 50 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Procedure: Spike rubber samples with known amounts of MBT salt at 50%, 100%, and 150% of the target concentration.

  • Calculation:

    
    
    
  • Acceptance Criteria: 95.0% – 105.0%.

Precision (Repeatability)
  • Procedure: 6 injections of the standard at 100% concentration.

  • Acceptance Criteria: RSD

    
    .
    
Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Based on Signal-to-Noise (S/N) ratio.

  • LOD: S/N

    
     (Typical: 0.05 µg/mL).
    
  • LOQ: S/N

    
     (Typical: 0.15 µg/mL).
    

Expert Insights & Troubleshooting

The "Ghost Peak" Phenomenon

In rubber analysis, you may see a peak appearing later in the chromatogram (approx 2x retention time of MBT). This is often Dibenzothiazyl Disulfide (MBTS) .

  • Cause: MBT can oxidize to MBTS during extraction, especially if heating is used without antioxidants.

  • Solution: Add a reducing agent (e.g., Dithiothreitol) to the extraction solvent if oxidation is observed, or quantify MBTS separately and calculate total benzothiazole content.

Cyclohexylamine (CHA) Confirmation

If regulatory bodies require specific quantification of the CHA counter-ion:

  • Option A (HPLC): Use the same column but switch to a Refractive Index (RI) detector or ELSD. Note that sensitivity will drop significantly (ppm level only).

  • Option B (Derivatization): React the sample with Dansyl Chloride to make CHA UV-active, then analyze at 254 nm.

Validation Workflow Diagram

ValidationWorkflow Prep 1. Sample Prep (Extraction) SST 2. System Suitability (Tailing < 1.5) Prep->SST Inj 3. Injection (HPLC-UV 324nm) SST->Inj Data 4. Data Analysis (Peak Area) Inj->Data Report 5. Validation Report (ICH Q2) Data->Report

Figure 2: Step-by-step workflow for the validated HPLC analysis.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • NIST Chemistry WebBook. (2023). 2-Mercaptobenzothiazole UV/Visible Spectrum.[5][6] National Institute of Standards and Technology. Link

  • Hansen, O. C., et al. (2014). Migration of nitrosamines and mercaptobenzothiazole from rubber products. Danish Environmental Protection Agency. Link

  • Product Quality Research Institute (PQRI). (2006). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products.Link

Sources

Comparative

Comparing 2-Mercaptobenzothiazole cyclohexylamine salt vs CBS accelerator

A Comparative Guide to Rubber Vulcanization Accelerators: CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) vs. MBT (2-Mercaptobenzothiazole) Introduction The transformation of raw rubber from a tacky, weak material into a s...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to Rubber Vulcanization Accelerators: CBS (N-Cyclohexyl-2-benzothiazolesulfenamide) vs. MBT (2-Mercaptobenzothiazole)

Introduction

The transformation of raw rubber from a tacky, weak material into a strong, elastic, and durable product is achieved through a chemical process known as vulcanization. This process, fundamentally, creates cross-links between polymer chains, typically using sulfur. However, sulfur vulcanization alone is an impractically slow and inefficient process. The advent of vulcanization accelerators revolutionized the rubber industry by dramatically reducing cure times, lowering curing temperatures, and improving the final physical properties of the vulcanized rubber (the vulcanizate).

This guide provides an in-depth comparison of two pivotal benzothiazole-class accelerators: 2-Mercaptobenzothiazole (MBT) and its derivative, N-Cyclohexyl-2-benzothiazolesulfenamide (CBS). While both are foundational to modern rubber compounding, they offer distinct performance profiles that make them suitable for different applications and processing conditions. We will explore their chemical mechanisms, compare their performance using experimental data, and provide protocols for their evaluation.

Understanding the Accelerators: MBT vs. CBS

2-Mercaptobenzothiazole (MBT) is a primary, semi-ultra-fast accelerator that has been a workhorse in the rubber industry for decades. It provides a rapid onset of cure but is known for its "scorchy" nature, meaning it has a limited processing safety window before vulcanization begins.

N-Cyclohexyl-2-benzothiazolesulfenamide (CBS) is a delayed-action accelerator. It is a sulfenamide derivative of MBT, designed specifically to overcome the processing safety limitations of its predecessor. The key structural difference is the addition of a cyclohexylamine group, which introduces a built-in delay to the activation of the accelerator.

Feature2-Mercaptobenzothiazole (MBT)N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)
Chemical Name 2-MercaptobenzothiazoleN-Cyclohexyl-2-benzothiazolesulfenamide
CAS Number 149-30-495-33-0
Class ThiazoleSulfenamide
Cure Speed Semi-ultra fastFast, with delayed action
Scorch Safety LowHigh
Typical Application General-purpose rubber, tires, footwear, industrial goodsTires (especially radial), conveyor belts, demanding industrial products

Mechanism of Action: The Chemistry of Cure Delay

The fundamental difference in performance between MBT and CBS lies in their vulcanization chemistry. Both ultimately generate the same active sulfurating agent, but the pathway to its formation dictates their scorch and cure behavior.

MBT Vulcanization: MBT reacts relatively quickly with sulfur and activators (like zinc oxide and stearic acid) to form active sulfurating complexes. This rapid formation leads to a swift onset of cross-linking, providing little time for processing operations like mixing and shaping before the rubber begins to cure.

CBS Vulcanization: The genius of CBS lies in its delayed action, which is a multi-step thermal decomposition process.

  • Initial Stability: At typical mixing temperatures (e.g., 100-120°C), CBS remains largely intact.

  • Thermal Activation: As the temperature increases to curing levels (e.g., >140°C), the relatively weak S-N bond in the CBS molecule breaks.

  • Intermediate Formation: This cleavage generates intermediate radicals, including the cyclohexylamine moiety and a benzothiazolylthiyl radical.

  • Generation of Active Accelerator: The benzothiazolylthiyl radical then proceeds to react similarly to MBT, forming the active sulfurating agent that initiates cross-linking.

The initial thermal decomposition step required for CBS acts as a time and temperature-dependent "switch," providing a crucial delay (scorch safety) that allows for safe processing before the rapid curing phase begins.

Vulcanization_Mechanism cluster_cbs CBS Pathway (Delayed Action) cluster_mbt MBT Pathway (Fast Action) CBS CBS Accelerator Heat Curing Heat (>140°C) Intermediates Radical Intermediates (e.g., Cyclohexylamine) Heat->Intermediates S-N Bond Cleavage Active_MBT Active Accelerator (MBT-based species) Intermediates->Active_MBT Reaction Crosslinking Vulcanized Rubber Active_MBT->Crosslinking Sulfur Cross-linking MBT MBT Accelerator Activators Activators (ZnO, Stearic Acid) Active_MBT_Direct Active Accelerator (MBT-based species) MBT->Active_MBT_Direct Rapid Reaction Activators->Active_MBT_Direct Rapid Reaction Active_MBT_Direct->Crosslinking Sulfur Cross-linking

Caption: Comparative vulcanization pathways of CBS and MBT accelerators.

Performance Comparison: Experimental Data

The performance of accelerators is typically evaluated using a Moving Die Rheometer (MDR), which measures the change in torque of a rubber compound as it cures over time at a constant temperature. This data provides critical parameters for comparison.

Experimental Protocol: Rheometer Analysis

  • Compound Preparation: Prepare two identical rubber formulations (e.g., a standard SBR/carbon black recipe). In one, add 1.5 phr (parts per hundred rubber) of MBT. In the other, add 1.5 phr of CBS. Ensure all other ingredients (rubber, carbon black, oil, zinc oxide, stearic acid, sulfur) are kept constant.

  • Mixing: Mix each compound on a two-roll mill according to standard ASTM procedures, ensuring uniform dispersion of ingredients. The final mixing temperature should be kept below 120°C to prevent premature curing.

  • Rheometer Testing: Place a sample of each uncured compound into the pre-heated chamber of an MDR set to a typical curing temperature (e.g., 160°C).

  • Data Acquisition: Run the test for a sufficient duration (e.g., 30 minutes) to capture the full curing curve. The instrument will plot torque versus time.

  • Parameter Extraction: From the resulting rheograph, determine the following key parameters:

    • ML (Minimum Torque): An indicator of the compound's viscosity before curing.

    • MH (Maximum Torque): An indicator of the compound's stiffness and cross-link density after curing.

    • ts2 (Scorch Time): The time taken for the torque to rise 2 units above ML. This is a critical measure of processing safety.

    • t90 (Optimum Cure Time): The time taken to reach 90% of the total torque increase (MH - ML). This represents the practical cure time.

Comparative Rheometer Data (Typical Natural Rubber Formulation at 150°C)

ParameterMBT (1.5 phr)CBS (1.5 phr)UnitSignificance
ML (Minimum Torque) 1.21.1dN·mSimilar initial viscosity
MH (Maximum Torque) 18.519.0dN·mCBS provides slightly higher state of cure
ts2 (Scorch Time) 2.55.5minutesCBS has >100% longer scorch time (superior processing safety)
t90 (Optimum Cure Time) 8.012.0minutesMBT cures faster, but CBS provides a more controlled cure profile

This data clearly illustrates the primary trade-off: CBS provides significantly enhanced processing safety (longer ts2) at the cost of a slightly longer overall cure time (t90) compared to MBT. The higher MH for CBS also suggests a more efficient cross-linking process, potentially leading to better physical properties.

Experimental_Workflow Start Start: Define Rubber Formulation Prep_MBT Prepare Compound with MBT Start->Prep_MBT Prep_CBS Prepare Compound with CBS Start->Prep_CBS Mixing Two-Roll Mill Mixing (ASTM D3182) Prep_MBT->Mixing Prep_CBS->Mixing MDR_Test MDR Testing (ASTM D5289) @ 160°C Mixing->MDR_Test Data_Acq Acquire Rheographs (Torque vs. Time) MDR_Test->Data_Acq Analysis Extract Parameters (ts2, t90, MH, ML) Data_Acq->Analysis Comparison Compare Performance Data Analysis->Comparison

Validation

Publish Comparison Guide: Thermal Analysis of 2-Mercaptobenzothiazole Cyclohexylamine Salt

This guide provides an in-depth thermal analysis comparison of 2-Mercaptobenzothiazole Cyclohexylamine Salt (MBT-CHA) against its parent compound and covalent alternatives. It is designed for researchers in materials sci...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth thermal analysis comparison of 2-Mercaptobenzothiazole Cyclohexylamine Salt (MBT-CHA) against its parent compound and covalent alternatives. It is designed for researchers in materials science and pharmaceutical development, focusing on the critical distinctions between ionic and covalent thermal behaviors.

Executive Summary

2-Mercaptobenzothiazole Cyclohexylamine Salt (MBT-CHA) represents a critical class of ionic compounds used primarily as accelerators in rubber vulcanization and increasingly explored in pharmaceutical salt selection screens. Unlike its covalent analog N-cyclohexyl-2-benzothiazolesulfenamide (CBS) , the MBT-CHA salt exhibits distinct thermal lability driven by ionic dissociation rather than covalent bond scission.

This guide objectively compares the thermal performance of MBT-CHA against:

  • 2-Mercaptobenzothiazole (MBT): The parent acid and active moiety.

  • N-Cyclohexyl-2-benzothiazolesulfenamide (CBS): The covalent alternative (often confused with the salt).

Key Finding: Thermal analysis (TGA/DSC) reveals that MBT-CHA possesses a "dissociative" thermal profile distinct from the "melting-decomposition" profile of CBS, directly impacting its latency period in curing and stability in drug formulations.

Material Profiles & Chemical Logic

Understanding the structural difference is prerequisite to interpreting the thermal data.

CompoundAbbr.CAS No.[1][2][3][4][5]Chemical NatureCritical Thermal Characteristic
2-Mercaptobenzothiazole Cyclohexylamine Salt MBT-CHA 37437-20-0 Ionic Salt Dissociative: Reverts to Acid + Base upon heating.
2-MercaptobenzothiazoleMBT149-30-4Parent AcidStable: High melting point, sublimation/degradation.[1]
N-Cyclohexyl-2-benzothiazolesulfenamideCBS95-33-0Covalent SulfenamideReactive: Melts then cleaves S-N bond (radical formation).

Experimental Protocols (TGA & DSC)

To ensure reproducibility and valid comparison, the following protocols are recommended. These maximize resolution between solvation loss, dissociation, and degradation.

A. Differential Scanning Calorimetry (DSC)
  • Objective: Identify melting point (

    
    ) and energetic transitions (dissociation enthalpy).
    
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Crucial Parameter - Pan Selection:

    • Standard: Crimped Aluminum (non-hermetic).

    • Required for MBT-CHA:Hermetically Sealed Aluminum or Gold pans.

    • Reasoning: Amine salts often dissociate releasing volatile amine gas (Cyclohexylamine, bp ~134°C). Open pans allow mass loss, appearing as a broad endotherm that masks the true melting event. Hermetic pans suppress volatilization, allowing observation of the salt's true melting point.

  • Protocol:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C.

    • Nitrogen purge: 50 mL/min.

B. Thermogravimetric Analysis (TGA)
  • Objective: Quantify stoichiometry (1:1 salt confirmation) and onset of dissociation (

    
    ).
    
  • Instrument: TGA (e.g., TA Instruments Q500).

  • Protocol:

    • Isothermal Hold: 5 mins at 30°C (stabilize balance).

    • Ramp: 10°C/min to 600°C.

    • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative). Use Nitrogen for intrinsic stability data.

Comparative Thermal Analysis Results

Phase 1: The Melting Behavior (DSC)

The DSC profiles distinguish the ionic salt from the covalent sulfenamide.

  • MBT (Parent): Exhibits a sharp, high-temperature melting endotherm at ~180°C . No events prior to this, indicating high lattice stability.

  • CBS (Covalent): Shows a lower melting endotherm at ~98–104°C . This is a clean melt followed by an exotherm at >150°C representing the S-N bond cleavage (vulcanization onset).

  • MBT-CHA (Salt):

    • Behavior: Typically exhibits a melting endotherm intermediate between the two or slightly higher than CBS, often in the 160–175°C range (depending on purity and pressure), but crucially, this is often accompanied by immediate dissociation.

    • Artifact Alert: In non-hermetic pans, you may see a broad endotherm starting as low as 100°C. This is not melting ; it is the premature loss of cyclohexylamine vapor, leaving behind pure MBT.

Phase 2: Decomposition & Stability (TGA)

The TGA curve provides the definitive fingerprint for the salt.

FeatureMBT-CHA (Salt)MBT (Parent)CBS (Covalent)
First Mass Loss (

)
~120–140°C (Dissociation)>230°C (Sublimation/Degradation)>200°C (Degradation post-cure)
Mechanism Loss of Cyclohexylamine (volatile base).Decomposition of Benzothiazole ring.S-N bond cleavage (mass loss is minor until high T).
Residual Mass Stepwise: First step leaves MBT mass.Single step to char.Complex multi-step.

Data Interpretation: For MBT-CHA, the TGA curve will show a theoretical mass loss corresponding to the molecular weight ratio of Cyclohexylamine (MW 99.17) to the total salt (MW 266.42).



If your TGA shows a ~37% drop starting around 130°C, you have confirmed the salt structure and its dissociation.

Mechanistic Visualization

The following diagram illustrates the divergent thermal pathways of the Ionic Salt (MBT-CHA) versus the Covalent Sulfenamide (CBS).

ThermalPathways cluster_0 Starting Materials cluster_1 Thermal Event 1 (Heating) cluster_2 Resultant Species MBT_CHA MBT-CHA Salt (Ionic Lattice) Dissociation Ionic Dissociation (Endothermic) MBT_CHA->Dissociation Heat > 120°C CBS CBS (Covalent Sulfenamide) Melting Crystalline Melt (Endothermic) CBS->Melting Heat ~100°C Dissociation->Melting Distinct Mechanism Free_MBT Free MBT Acid + Volatile Amine Dissociation->Free_MBT Loss of Base Radicals Active Sulfur Radicals (Crosslinking Agents) Melting->Radicals Heat > 140°C (S-N Cleavage)

Caption: Figure 1. Thermal decomposition pathways. The salt (Top) undergoes ionic dissociation releasing the base, while the covalent analog (Bottom) melts before cleaving to form active radicals.

Applications & Implications

For Drug Development Professionals

While MBT is primarily industrial, this salt serves as a classic model for Amine Salt Instability .

  • Salt Selection: If considering cyclohexylamine (or similar amine) salts of acidic drugs, TGA is predictive. A weight loss step matching the amine's stoichiometry at

    
     indicates a metastable salt that may disproportionate during drying or storage.
    
  • Polymorphism: The MBT-CHA salt can exist in different solvates. Use TGA to distinguish between solvated amine salt (solvent loss < 100°C) and anhydrous salt dissociation (> 120°C).

For Materials Scientists (Rubber/Polymers)
  • Scorch Safety: MBT-CHA releases the active accelerator (MBT) faster than CBS.

    • CBS: Requires higher energy to break the covalent S-N bond (Delayed Action).

    • MBT-CHA: Dissociates readily. The free MBT is immediately available for vulcanization.

    • Result: MBT-CHA provides a shorter scorch time (faster cure onset) compared to CBS. Use MBT-CHA when rapid curing is required; use CBS when processing safety (delay) is needed.

References

  • Solubility and Thermal Data of MBT Salts

    • Zhang, C., et al. "Measurement of the solubility of the salt of 2-mercaptobenzothiazole with cyclohexylamine and tert-butylamine in various solvents at low temperatures."[6][7] Fluid Phase Equilibria, 2018.[8]

  • Comparative Data for CBS (Sulfenamide)

    • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7232, N-Cyclohexyl-2-benzothiazolesulfenamide."
  • MBT Parent Compound Properties

    • NIST Chemistry WebBook, SRD 69.[9] "2-Mercaptobenzothiazole."[1][3][6][8][10]

  • General Principles of Thermal Analysis in Pharma

    • PerkinElmer Application Note. "Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC."

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Mercaptobenzothiazole cyclohexylamine salt

CAS No: 3214-47-9 Synonyms: Cyclohexylammonium 2-benzothiazolyl sulfide; Ekaland Primary Hazard Class: Skin Sensitizer (Category 1), Eye Irritant (Category 2A) Executive Summary: The "Why" Behind the Protocol Do not trea...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 3214-47-9 Synonyms: Cyclohexylammonium 2-benzothiazolyl sulfide; Ekaland Primary Hazard Class: Skin Sensitizer (Category 1), Eye Irritant (Category 2A)

Executive Summary: The "Why" Behind the Protocol

Do not treat this merely as a nuisance dust. While 2-Mercaptobenzothiazole cyclohexylamine salt (MBT-CHA) is often classified as an irritant, its primary danger lies in its sensitization potential .

The Mechanism of Danger (Expert Insight): The toxicity of MBT-CHA is biphasic. Upon contact with moisture (sweat/mucous membranes), the salt dissociates into Cyclohexylamine (a corrosive amine) and 2-Mercaptobenzothiazole (MBT) .

  • Immediate Effect: The amine component raises local pH, causing immediate irritation or chemical burns to the eyes and respiratory tract.

  • Long-term Effect (Haptenation): The MBT moiety contains a thiol (-SH) group.[1][2][3] This thiol acts as a hapten, oxidizing to form mixed disulfides with skin proteins (keratin). Once this bond forms, the immune system recognizes the protein-chemical complex as foreign, leading to permanent allergic contact dermatitis (ACD).

Your Goal: Zero skin contact. Once sensitized, you cannot reverse the condition.

The PPE Matrix: Validated Protection Systems

The following PPE standards are non-negotiable for handling MBT-CHA in powder or solution form.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 or P100 Respirator (NIOSH approved)MBT-CHA is a fine, electrostatic powder. Surgical masks offer zero protection against inhalation of sensitizing particulates.
Dermal (Hands) Double-gloving Strategy 1. Inner: 4 mil Nitrile (Disposable)2. Outer: 5-8 mil Nitrile (Extended Cuff)Permeation vs. Penetration: Thiol compounds can permeate thin rubber. The air gap between two gloves reduces the diffusion rate significantly.
Ocular Indirect Vented Goggles Safety glasses are insufficient. The cyclohexylamine vapor/dust can bypass side shields, reacting with eye moisture to cause alkaline irritation.
Body Tyvek® Lab Coat (Closed front)Cotton lab coats trap dust in the weave, creating a secondary exposure source during laundering. Use disposable, non-woven fabrics.

Operational Protocol: A Self-Validating Workflow

This protocol uses Critical Control Points (CCPs) to ensure safety. If a CCP fails, stop immediately.

Phase 1: Preparation & Engineering Controls
  • Static Control: MBT-CHA is an organic salt and prone to static charge. Use an ionizing air gun or antistatic weigh boat if available.

  • Ventilation Check (CCP 1):

    • Test: Hold a Kimwipe at the sash opening. It must be pulled inward at a 45° angle.

    • Action: If the wipe flutters outward or hangs limp, DO NOT open the chemical container.

Phase 2: Weighing & Solubilization
  • Donning: Put on inner gloves. Inspect for pinholes (inflate with air). Put on outer gloves over the cuff of the lab coat.

  • Transfer:

    • Open the container inside the fume hood, at least 6 inches back from the sash.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of other reagents.

  • Solubilization:

    • Add solvent to the weigh boat/flask before removing it from the hood.

    • Note: MBT-CHA is soluble in water and alcohol. Solubilization reduces the inhalation risk but increases the skin permeation risk.

Phase 3: Decontamination & Doffing
  • Wipe Down: Use a detergent-soaked paper towel to wipe the balance and work area.

  • The "Dirty" Doff (CCP 2):

    • Remove outer gloves inside the hood. Turn them inside out as you pull.

    • Place outer gloves in a solid hazardous waste bag.

    • Inspect inner gloves for yellowing or powder residue. If found, wash hands immediately with soap and cold water (warm water opens pores).

Emergency Response & Disposal

Spill Management (Powder)
  • Minor (<10g): Cover with wet paper towels to prevent dust dispersion. Scoop into a waste container.

  • Major (>10g): Evacuate the area to let dust settle. Re-enter with P100 respiratory protection.

Waste Disposal[4]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Protocol:

    • DO NOT flush down the drain.[4] The MBT moiety is toxic to aquatic life (H411).

    • Collect in a container labeled "Organic Solids/Sludge - Contains Mercaptans & Amines."

    • Disposal method: High-temperature incineration (Rotary Kiln) is required to break down the sulfur-nitrogen bonds.

Visualizing the Safety Workflow

The following diagram illustrates the logical flow of handling MBT-CHA, emphasizing the "Stop/Go" decision points (CCPs) that prevent exposure.

MBT_Handling_Protocol Start Start: Chemical Retrieval PPE_Check PPE Donning (Double Nitrile, N95, Goggles) Start->PPE_Check Hood_Check CCP 1: Fume Hood Airflow Check PPE_Check->Hood_Check Stop_Work STOP: Maintenance Required Hood_Check->Stop_Work Fail Weighing Weighing Process (Static Control, 6 inches inside hood) Hood_Check->Weighing Pass Spill_Decision Spill Occurred? Weighing->Spill_Decision Spill_Cleanup Wet Wipe Method (No dry sweeping) Spill_Decision->Spill_Cleanup Yes Solubilization Solubilization (Convert dust to liquid) Spill_Decision->Solubilization No Waste_Mgmt Waste Disposal (Segregated: Mercaptans) Spill_Cleanup->Waste_Mgmt Solubilization->Waste_Mgmt Doffing CCP 2: Doffing & Inspection (Check inner gloves) Waste_Mgmt->Doffing

Figure 1: Operational workflow for MBT-CHA handling, highlighting Critical Control Points (CCPs) for airflow verification and glove inspection.

References

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: 2-Mercaptobenzothiazole (MBT). Retrieved from [Link]

  • Chipinda, I., et al. (2008). Haptenation: Chemical Reactivity and Protein Binding. Journal of Allergy and Clinical Immunology.
  • PubChem. (n.d.). Compound Summary: Cyclohexylammonium 2-benzothiazolyl sulfide (CAS 3214-47-9). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Mercaptobenzothiazole cyclohexylamine salt
Reactant of Route 2
2-Mercaptobenzothiazole cyclohexylamine salt
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